4-[1,1'-Biphenyl]-4-YL-4-piperidinol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-(4-phenylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFEAYWUYVNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633520 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137884-47-0 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: Structural Elucidation of 4-[1,1'-Biphenyl]-4-yl-4-piperidinol
Executive Summary
The compound 4-[1,1'-Biphenyl]-4-yl-4-piperidinol (CAS: 1795188-98-5 for HCl salt) represents a critical pharmacophore in medicinal chemistry. Belonging to the class of 4-aryl-4-piperidinols, this scaffold exhibits privileged binding affinity for NMDA receptors , Sigma receptors , and Dopamine D2 receptors , while also serving as a potent blocker for neuronal Na+ and T-type Ca2+ channels [1].
This technical guide provides a rigorous framework for the synthesis and structural elucidation of this entity. Unlike simple aliphatic amines, the steric bulk of the biphenyl group at the quaternary C4 position imposes specific conformational constraints that must be validated using orthogonal spectroscopic techniques.
Synthetic Architecture & Methodology
To ensure a high-purity product suitable for biological screening, we utilize a Grignard-mediated nucleophilic addition to a protected piperidone. This route minimizes side reactions (such as dehydration to the tetrahydropyridine) which are common in acidic media.
Reaction Scheme
The synthesis proceeds in two critical stages:
-
Nucleophilic Addition: 4-Biphenylmagnesium bromide attacks N-Boc-4-piperidone.
-
Deprotection: Acidolytic cleavage of the Boc group.
Detailed Protocol
Step 1: Grignard Formation & Addition
-
Reagents: 4-Bromobiphenyl (1.0 eq), Magnesium turnings (1.1 eq), N-Boc-4-piperidone (0.9 eq), Dry THF.
-
Procedure:
-
Activate Mg turnings with iodine in dry THF under
atmosphere. -
Add 4-bromobiphenyl dropwise to maintain a gentle reflux (initiation indicated by turbidity and heat generation).
-
Cool the generated Grignard reagent to 0°C.
-
Add N-Boc-4-piperidone in THF dropwise over 30 minutes. The exotherm must be controlled to prevent bis-addition or ring opening.
-
Self-Validation Point: The reaction mixture should transition from dark brown/grey to a milky suspension. TLC (Hexane:EtOAc 3:1) should show consumption of the piperidone (
).
-
Step 2: Deprotection & Isolation
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure:
-
Quench the Grignard adduct with saturated
. Extract with EtOAc. -
Treat the crude intermediate with 4M HCl/Dioxane at 0°C
RT for 2 hours. -
Precipitate the salt with diethyl ether or basify with NaOH to isolate the free base.
-
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic pathway for the target scaffold via Grignard chemistry.
Structural Elucidation (The Core)
The validation of 4-[1,1'-Biphenyl]-4-yl-4-piperidinol requires confirming three structural features:
-
The Biphenyl System: Integrity of the two phenyl rings.
-
The Piperidine Ring: Intact 6-membered ring without dehydration.
-
The Quaternary Center: Presence of the hydroxyl group at C4.
Mass Spectrometry (ESI-MS)
-
Expected Molecular Ion:
Da (Calculated MW: 253.34). -
Fragmentation Pattern:
-
m/z 236: Loss of water (
). This is a hallmark of tertiary alcohols. -
m/z 152: Biphenyl cation (
), confirming the aromatic tail.
-
Nuclear Magnetic Resonance (NMR)
The NMR data distinguishes the "inner" phenyl ring (attached to the piperidine) from the "outer" phenyl ring.
Table 1: Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (Inner) | 7.65 - 7.55 | Doublet (AA'BB') | 2H | Ortho to piperidine; deshielded by quaternary center. |
| Ar-H (Inner) | 7.55 - 7.45 | Doublet (AA'BB') | 2H | Meta to piperidine; overlaps with outer ring. |
| Ar-H (Outer) | 7.45 - 7.30 | Multiplet | 5H | Distal phenyl ring protons. |
| OH | 4.80 - 5.20 | Singlet (Broad) | 1H | Exchangeable. Disappears on |
| Pip-H (2,6) | 2.90 - 3.10 | Multiplet | 4H | Adjacent to Nitrogen; deshielded. |
| Pip-H (3,5) | 1.60 - 1.90 | Multiplet | 4H | Adjacent to Quaternary C4; shielded. |
| NH | 2.00 - 3.50 | Broad | 1H | Highly variable depending on salt/free base form. |
Critical Interpretation:
-
Symmetry: The piperidine protons appearing as two sets of multiplets (rather than complex distinct signals) confirm the chair conformation and the symmetry plane passing through N and C4 [2].
-
No Olefinic Protons: Absence of signals in the 5.5–6.5 ppm region confirms that dehydration to the tetrahydropyridine (a common impurity) has not occurred.
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad O-H stretch (intermolecular H-bonding).
-
2800–2950 cm⁻¹: C-H aliphatic stretches (Piperidine ring).
-
1590, 1480 cm⁻¹: C=C aromatic ring stretches.
-
750, 690 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene—the distal ring).
Elucidation Logic Flow
Figure 2: Decision tree for structural confirmation excluding common impurities.
Quality Control & Purity Analysis
For drug development applications, purity must be established using HPLC. The biphenyl moiety makes this compound highly lipophilic, requiring a strong organic mobile phase.
Proposed HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Biphenyl absorption max).
-
Retention Time: Expect elution late in the gradient (~10-12 min) due to high lipophilicity.
Impurity Markers:
-
4-Biphenyl-1,2,3,6-tetrahydropyridine: Result of dehydration. Elutes later than the product (more lipophilic, lacks OH).
-
Biphenyl: Result of Grignard homocoupling. Elutes very late.
References
-
Annoura, H., et al. (2002).[1] "Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors."[1] Bioorganic & Medicinal Chemistry.
-
Tomlin, D. W., et al. (1996).[2] "1-(4-Nitrophenyl)-4-piperidinol."[2] Acta Crystallographica Section C.
-
Fisher Scientific. "CAS 1795188-98-5 Entry."[3]
-
PubChem. "4-(4-Chlorophenyl)-4-hydroxypiperidine (Analogous Structure Data)."
Sources
- 1. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "1-(4-Nitrophenyl)-4-piperidinol" by D. W. Tomlin, Timothy Bunning et al. [ecommons.udayton.edu]
- 3. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
discovery and history of biphenyl piperidinol compounds
An In-Depth Technical Guide to the Discovery and History of Biphenyl Piperidinol Compounds
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the strategic combination of well-established pharmacophores. The biphenyl piperidinol scaffold is a prime example of such a synergistic union, merging the rigid, aromatic character of the biphenyl group with the versatile, saturated heterocyclic nature of the piperidinol ring. This amalgamation has given rise to a class of compounds with significant therapeutic potential across a range of biological targets. This guide delves into the historical origins of each constituent moiety, traces the developmental arc of the combined scaffold, and provides a technical overview of its synthesis, mechanism of action, and therapeutic applications.
Part 1: The Biphenyl Moiety - From Industrial Workhorse to Pharmacological Cornerstone
The story of the biphenyl unit begins not in pharmacology, but in industrial chemistry. First synthesized in 1881, biphenyls, particularly in their polychlorinated form (PCBs), were commercially produced starting in 1929.[1] Valued for their chemical stability, non-flammability, and electrical insulation properties, they became ubiquitous in industrial applications like transformers, capacitors, and paints.[1] However, growing concerns about their environmental persistence and toxicity led to a ban on their production in the 1970s.[1]
This shift prompted chemists to re-examine the biphenyl core for more beneficial applications. The biphenyl structure, consisting of two conjoined benzene rings, provides a rigid and sterically defined scaffold.[2][3] This rigidity is crucial in drug design, as it allows for the precise positioning of functional groups to interact with biological targets. The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, revolutionized the synthesis of functionalized biphenyls, making them readily accessible building blocks for drug discovery.[4] This accessibility paved the way for their incorporation into a wide array of pharmacologically active molecules targeting diseases from hypertension to cancer.[2]
Part 2: The Piperidine Ring - A Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[5][6] Its significance stems from its conformational flexibility and its ability to serve as a scaffold for introducing diverse substituents in a defined three-dimensional space.
Historically, piperidine derivatives have been central to major therapeutic breakthroughs. The development of piperidine-based analgesics, for instance, marked a significant advancement in pain management.[7][8][9] Perhaps most famously, the discovery of haloperidol in 1958, a butyrophenone containing a piperidine ring with a chlorophenyl substituent, revolutionized the treatment of psychosis.[10] Haloperidol's potent antagonism of the dopamine D2 receptor highlighted the power of the piperidine scaffold to interact with G-protein coupled receptors (GPCRs), a major class of drug targets.[10] The versatility of the piperidine nucleus has since been exploited to develop drugs for a vast range of conditions, including allergies, hypertension, and viral infections.[6][11]
Part 3: The Convergence: Discovery of Biphenyl Piperidinol Compounds
The strategic combination of the biphenyl and piperidinol moieties emerged from the need for potent and selective ligands for complex biological targets. A prominent example is the development of antagonists for the histamine H3 receptor, a GPCR implicated in cognitive and inflammatory disorders.
In this context, the 4,4'-biphenyl fragment was identified as an ideal rigid scaffold to orient the necessary pharmacophoric elements for H3 receptor antagonism.[12] Researchers hypothesized that this rigid spacer would correctly position a basic amine-containing group, such as a piperidine ring, to interact with the receptor's binding pocket. This led to the synthesis of a series of compounds where a piperidinol group was attached to a biphenyl core, often via an alkyl linker.[12]
Structure-Activity Relationship (SAR) Insights
Systematic medicinal chemistry efforts revealed key structure-activity relationships that govern the efficacy of these compounds:
-
The Biphenyl Core : Serves as a rigid, non-rotatable scaffold. Substitutions on the phenyl rings can modulate lipophilicity, metabolic stability, and target affinity.
-
The Linker : The length and nature of the chain connecting the biphenyl core to the piperidinol moiety are critical for optimal positioning within the receptor binding site.[12]
-
The Piperidinol Group : The basic nitrogen of the piperidine is often crucial for forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the target receptor. The hydroxyl group can form additional hydrogen bonds, enhancing binding affinity. The substitution pattern on the piperidine ring influences selectivity and potency.[13]
These SAR studies guided the optimization of initial "hit" compounds into highly potent and selective leads. For example, in the pursuit of H3 antagonists, it was found that di-basic compounds, often featuring a piperidine ring at both ends of the biphenyl scaffold, exhibited the highest binding affinities.[12]
Part 4: Synthesis and Experimental Protocols
The synthesis of biphenyl piperidinol compounds typically involves a multi-step sequence that leverages modern cross-coupling chemistry and standard functional group manipulations.
General Synthetic Workflow
A representative synthesis often begins with the construction of the biphenyl core, followed by the attachment of the piperidinol side chain.
Caption: General synthetic workflow for biphenyl piperidinol compounds.
Experimental Protocol: Synthesis of a Representative Histamine H3 Antagonist Analog
This protocol is a generalized representation based on synthetic strategies reported in the literature.[4][12]
Step 1: Suzuki-Miyaura Cross-Coupling to form the Biphenyl Core
-
To a degassed solution of 4-bromobenzaldehyde (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Saturate the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 90°C) and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biphenyl intermediate.
Step 2: Reductive Amination to Attach the Piperidine Moiety
-
Dissolve the biphenyl intermediate from Step 1 (1.0 eq) and 4-hydroxypiperidine (1.2 eq) in dichloromethane.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the final biphenyl piperidinol compound.
Part 5: Mechanism of Action & Signaling Pathways
The therapeutic effects of biphenyl piperidinol compounds are dictated by their interaction with specific biological targets. As many act as antagonists for GPCRs, their mechanism involves blocking the downstream signaling cascade initiated by the endogenous ligand.
Case Study: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine).
-
Endogenous Activation: When histamine binds to the H3 receptor, the associated Gi protein is activated. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Antagonist Action: A biphenyl piperidinol H3 antagonist binds to the receptor but does not activate it. By occupying the binding site, it prevents histamine from binding and initiating the inhibitory signal. This blockade "releases the brake" on neurotransmitter release, leading to increased levels of histamine and acetylcholine in the synaptic cleft. This pro-cognitive effect is the basis for investigating these compounds for diseases like Alzheimer's.[12]
Caption: Signaling pathway of the Histamine H3 receptor and its blockade.
Part 6: Therapeutic Applications and Future Outlook
The unique structural features of biphenyl piperidinol compounds have positioned them as promising candidates for various therapeutic areas.
| Therapeutic Area | Target/Mechanism | Rationale | Representative Activity |
| Cognitive Disorders | Histamine H3 Receptor Antagonism | Increases release of pro-cognitive neurotransmitters like acetylcholine.[12] | Potent H3 binding affinity (pKi = 8.70) and antagonist potency (pKB = 9.28) observed in preclinical models.[12] |
| Pain Management | Opioid Receptor Modulation / Prostaglandin Pathway Inhibition | Piperidine derivatives are known to exhibit analgesic activities.[7][8] | Certain derivatives show highly significant analgesic effects in ex vivo models.[7][9] |
| Tuberculosis | Novel/Unknown Targets | High-throughput screening identified a piperidinol hit with anti-tuberculosis activity.[14] | Optimized analogs demonstrated good activity with MICs of 1.4-1.7 μg/mL.[14] |
| Inflammation | Inhibition of Inflammatory Mediators | Biphenyl compounds can inhibit inflammatory responses. | Biphenyl derivatives have shown potential as therapeutic candidates for chronic inflammatory diseases. |
Challenges and Future Directions
Despite their promise, the development of biphenyl piperidinol compounds is not without challenges. Off-target effects, particularly due to the promiscuity of the aryl piperidinol core, can lead to undesirable side effects, as observed in some anti-tuberculosis candidates.[14] Achieving optimal pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) remains a key focus of ongoing research.
The future of this chemical class lies in the design of more selective and potent analogs. Advances in computational chemistry and a deeper understanding of receptor structures will enable more rational design approaches. The biphenyl piperidinol scaffold, born from the convergence of industrial chemistry and classical pharmacology, continues to be a fertile ground for the discovery of new medicines to address unmet medical needs.
References
-
Morini, G., Comini, M., Rivara, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9678-9688. [Link]
-
Sharma, G., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1173-S1198. [Link]
-
Wan, B., Reynolds, R. C., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(23), 6772-6775. [Link]
-
Kaiser, M., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 12(3), 1105-1113. [Link]
-
Caballero, J., & Ruso, J. M. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. [Link]
- Google Patents. (2019).
-
Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19054-19102. [Link]
-
IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). [Link]
-
Khan, M. A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13035-13046. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Oh, Y., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1863-1867. [Link]
-
Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294. [Link]
-
Siddiqui, S. Z., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 723-728. [Link]
-
ResearchGate. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]
-
ResearchGate. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). [Link]
-
SciSpace. (2020). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 13(6), 1-8. [Link]
-
MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
-
ResearchGate. (2020). Piperidine nucleus in the field of drug discovery. [Link]
-
Oreate AI Blog. (2026). Unraveling the Origins: How Biphenyls Come to Be. [Link]
-
Oreate AI Blog. (2025). The History of Polychlorinated Biphenyls (PCBs) in the United States. [Link]
Sources
- 1. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
- 12. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-([1,1'-biphenyl]-4-yl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and the broader context of the 4-aryl-4-hydroxypiperidine scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity: IUPAC Nomenclature and Synonyms
The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol
This name is derived from the core heterocyclic structure, a piperidin-4-ol, which is substituted at the 4-position with a [1,1'-biphenyl]-4-yl group.
Synonyms: While a single, universally accepted common name is not prevalent, researchers may encounter variations in literature and chemical databases. Some potential synonyms or related search terms include:
-
4-(4-Biphenylyl)-4-piperidinol
-
4-Hydroxy-4-(4-biphenylyl)piperidine
-
Biphenyl-4-yl-piperidin-4-ol
It is crucial to verify the chemical structure (represented by its CAS number, when available) to ensure the correct compound is being referenced.
The 4-Aryl-4-Hydroxypiperidine Scaffold: A Cornerstone in Medicinal Chemistry
The 4-aryl-4-hydroxypiperidine motif is a well-established "privileged scaffold" in drug discovery. This means that this particular structural framework is capable of binding to a variety of biological targets with high affinity, making it a versatile starting point for the design of novel therapeutic agents.[1]
The strategic importance of this scaffold can be attributed to several key features:
-
Three-Dimensional Structure: The piperidine ring typically adopts a chair conformation, which allows for the precise spatial orientation of the aryl and hydroxyl substituents. This three-dimensional arrangement is often critical for optimal interaction with the binding pockets of target proteins.
-
Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the target protein.
-
Lipophilicity and Physicochemical Properties: The aryl group contributes to the lipophilicity of the molecule, which can be crucial for cell membrane permeability and reaching intracellular targets. The overall physicochemical properties can be fine-tuned by modifying the aryl substituent and the piperidine nitrogen.
-
Metabolic Stability: The piperidine ring is often more metabolically stable than other cyclic amines, which can lead to improved pharmacokinetic profiles.
Derivatives of the 4-aryl-4-hydroxypiperidine core have been successfully developed into drugs targeting a wide range of conditions, including neurological disorders, pain, and cancer.[2][3][4]
Synthesis of 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol: A Proposed Retrosynthetic Approach
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the C4-biphenyl bond, leading back to a protected 4-piperidone and a biphenyl Grignard reagent.
Caption: Retrosynthetic analysis of 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials.
Step 1: Formation of the Grignard Reagent
The Grignard reagent, 4-biphenylmagnesium bromide, is prepared by reacting 4-bromobiphenyl with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Grignard Addition to N-Protected-4-Piperidone
The freshly prepared Grignard reagent is then added to a solution of an N-protected 4-piperidone, such as N-benzyl-4-piperidone or N-Boc-4-piperidone, at a low temperature (typically 0 °C or below). The N-protecting group is essential to prevent the acidic N-H proton of an unprotected piperidone from quenching the highly basic Grignard reagent.
Step 3: Deprotection (if necessary)
If an N-protected piperidone was used, the protecting group can be removed in a subsequent step to yield the final product. For example, a benzyl group can be removed by catalytic hydrogenation, while a Boc group is readily cleaved under acidic conditions.
Experimental Protocol: A General Guideline
The following is a generalized, step-by-step methodology based on common procedures for the synthesis of 4-aryl-4-hydroxypiperidines. Note: This protocol should be adapted and optimized by a qualified synthetic chemist.
-
Preparation of the Grignard Reagent:
-
Dry all glassware thoroughly in an oven and assemble under a stream of inert gas.
-
To a round-bottom flask containing magnesium turnings, add a small crystal of iodine (as an initiator).
-
Add a solution of 4-bromobiphenyl in anhydrous THF dropwise to the magnesium turnings with gentle stirring.
-
The reaction is typically initiated by gentle heating and is evident by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has initiated, the remaining 4-bromobiphenyl solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
-
Grignard Reaction:
-
In a separate flask, dissolve N-benzyl-4-piperidone in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared 4-biphenylmagnesium bromide solution to the cooled piperidone solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the N-benzyl protected intermediate.
-
-
Deprotection:
-
The N-benzyl protected compound is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-([1,1'-biphenyl]-4-yl)piperidin-4-ol.
-
Physicochemical Properties and Characterization
The physicochemical properties of 4-([1,1'-biphenyl]-4-yl)piperidin-4-ol are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, we can infer some properties based on its structure and data from related compounds.
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₁₇H₁₉NO | |
| Molecular Weight | 265.35 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar 4-aryl-4-hydroxypiperidines. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | The biphenyl group increases lipophilicity. |
| Melting Point | Not available. | Would need to be determined experimentally. |
Characterization Data:
Structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity of the biphenyl and piperidinol moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the hydroxyl group and the N-H stretch of the secondary amine, as well as aromatic C-H and C=C stretching vibrations.
Potential Applications in Drug Discovery and Research
Given the established pharmacological importance of the 4-aryl-4-hydroxypiperidine scaffold, 4-([1,1'-biphenyl]-4-yl)piperidin-4-ol represents a promising candidate for investigation in several therapeutic areas.
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs feature the 4-arylpiperidine core. The biphenyl moiety could modulate interactions with various receptors in the brain, such as opioid, dopamine, or serotonin receptors.[5]
-
Oncology: The piperidine nucleus is found in a number of anticancer agents.[4] The potential of this compound to inhibit cancer cell proliferation warrants investigation.
-
Analgesia: The structural similarity to known analgesic compounds suggests that it could be explored for its pain-relieving properties.
The specific biological activity of 4-([1,1'-biphenyl]-4-yl)piperidin-4-ol would need to be determined through a comprehensive screening program involving various in vitro and in vivo assays.
Conclusion and Future Directions
4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol is a molecule with significant potential in the field of drug discovery, building upon the proven success of the 4-aryl-4-hydroxypiperidine scaffold. While specific data on this compound is limited, its synthesis is achievable through established chemical methodologies. Further research is warranted to fully elucidate its physicochemical properties, pharmacological profile, and therapeutic potential. This technical guide provides a foundational understanding for researchers interested in exploring this promising chemical entity.
References
- Saify ZS, Mushtaq N, Khan KM, et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo). 2005;53(1):64-66.
- Saeed M, Saify ZS, Iqbal Z, ul-Islam N. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research. 1997;20(4):351-355.
- Gül HI, Göktaş A, Çapan G, Erdoğan T, Öztürk Y. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. 2025;1(1):1-6.
- Saeed M, Mansoor A, Saify ZS, Zia A, Ahmad VU, Iqbal Z. Synthesis and analgesic activity of 4-piperidine derivatives. Pak J Pharm Sci. 1996;9(2):25-31.
-
PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. National Center for Biotechnology Information. Available from: [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available from: [Link]
- Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). US9650337B2.
- Al-Hazmi GH, Vidyagayatri M, Lohit N, Moamen SR. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. 2024;26(3):1-12.
- Orr MD, Goulding A, Ginn J, et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Med Chem Lett. 2014;5(11):1169-1174.
- Goel KK, Gajbhiye A, Anu, Goel NM. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. 2008;1(1).
- Taima MA, Al-Hadedi AAM, Al-Azawi AMJ, et al. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. 2022;27(19):6427.
-
PubChem. 4-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Available from: [Link]
- Banks HD. Piperidine Synthesis.
-
Wikipedia. 4-Benzylpiperidine. Available from: [Link]
- Chakkaravarthy J, Muthuvel I, Thirunarayanan G. Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry. 2020;31(1):23-29.
- Arayne MS, Sultana N, Shehnaz H, Haider A. Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Mod Chem appl. 2014;2(2):127.
- Pöschl A. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London; 2014.
- Arulraj S, Sivakumar S, Rajkumar K, Jasinski JP, Kaur M, Thiruvalluvar A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021;4(4):192-199.
Sources
theoretical mechanism of action of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol
An In-Depth Technical Guide for Drug Development Professionals[1]
Executive Summary
4-[1,1'-Biphenyl]-4-YL-4-piperidinol (also known as 4-(4-biphenylyl)-4-piperidinol) represents a privileged pharmacophore in medicinal chemistry.[1][2] Its structural architecture—a semi-rigid piperidine ring substituted at the C4 position with both a polar hydroxyl group and a bulky, lipophilic biphenyl moiety—confers high affinity for hydrophobic binding pockets.
This guide delineates the theoretical mechanism of action (MoA) of this compound, positioning it primarily as a high-affinity Sigma-1 Receptor (
Part 1: Structural Basis of Action
The biological activity of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol is dictated by three critical structural features (Pharmacophore Triangle):
-
The Basic Center (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (
), forming a cation. This is essential for electrostatic anchoring to aspartate residues (e.g., Asp126 in R). -
The Hydrophobic Tail (Biphenyl Group): The biphenyl moiety is a "space-filling" group designed to occupy deep hydrophobic cavities, such as the S1' specificity pocket of MMPs or the steroid-binding pocket of
R. -
The Polar Pivot (C4-Hydroxyl): This group acts as a hydrogen bond donor/acceptor, orienting the molecule within the active site and often coordinating with metal ions (e.g.,
) or water networks.
Part 2: Primary Mechanism – Sigma-1 Receptor Modulation[1]
The most authoritative mechanistic model for the free base or hydrochloride salt of this compound is Sigma-1 Receptor Chaperone Modulation .[1]
1. Receptor Binding Kinetics
The
-
Binding Event: The protonated nitrogen of the piperidine ring forms an electrostatic salt bridge with Asp126 in the
R ligand-binding domain. -
Hydrophobic Collapse: The biphenyl group displaces water and inserts into the receptor's substantial hydrophobic pocket (formed by transmembrane helices). This interaction is entropically driven and confers nanomolar affinity (
often < 10 nM for biphenyl analogs).
2. Allosteric Chaperone Regulation
Upon binding, 4-[1,1'-Biphenyl]-4-YL-4-piperidinol modulates the oligomerization state of
-
Agonist Mode (Theoretical): Promotes dissociation of
R from the binding immunoglobulin protein (BiP/GRP78). The "freed" R chaperones stabilize IP3 receptors (IP3R3) at the MAM, ensuring efficient transfer from the ER to mitochondria. This enhances ATP production and cell survival. -
Antagonist Mode (Theoretical): Stabilizes the
R-BiP complex or prevents R translocation to the plasma membrane, thereby inhibiting downstream signaling involved in nociception or cancer cell proliferation.
3. Downstream Signal Transduction
The modulation of
-
Calcium Homeostasis: Regulation of PLC-IP3 pathway.
-
Ion Channel Gating: Modulation of Voltage-Gated Calcium Channels (VGCCs) and NMDA receptors (specifically NR2B subunits) via protein-protein interactions.[1]
Figure 1: Signal transduction pathway initiated by ligand binding to the Sigma-1 Receptor at the Mitochondria-Associated Membrane (MAM).[1]
Part 3: Secondary Mechanism – MMP-2 Inhibition (S1' Pocket Targeting)[1]
In the context of protease inhibition, this molecule serves as a Zinc-Binding Group (ZBG) Mimic or a non-covalent inhibitor core.
1. S1' Specificity Pocket Occupancy
Matrix Metalloproteinases (MMPs) possess a highly conserved active site containing a catalytic Zinc ion. The selectivity of MMP inhibitors is largely determined by the S1' pocket .
-
Mechanism: The biphenyl group of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol is the ideal size and shape to penetrate the deep, hydrophobic S1' channel of MMP-2 (Gelatinase A) and MMP-9 .[1]
-
Selectivity: Unlike MMP-1 (which has a shallow S1' pocket), MMP-2 accommodates the biphenyl extension, allowing the piperidine hydroxyl/amine to coordinate with the catalytic Zinc, thereby blocking the hydrolysis of the extracellular matrix (Collagen IV).
2. Therapeutic Implication
By inhibiting MMP-2, the compound theoretically prevents:
-
Tumor Metastasis: Degradation of the basement membrane.
-
Angiogenesis: Remodeling of the vascular extracellular matrix.
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the theoretical mechanism, the following protocols are recommended. These are designed to distinguish between Sigma-1 and MMP activity.[1]
Protocol A: Competitive Radioligand Binding Assay (
R)
Objective: Determine affinity (
-
Membrane Preparation: Homogenize Guinea pig brain or transfected HEK293 cells in ice-cold Tris-sucrose buffer. Centrifuge at 100,000 x g to isolate membrane fractions.[1]
-
Incubation:
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1][3]
Protocol B: Fluorometric MMP-2 Inhibition Assay
Objective: Quantify enzymatic inhibition of Gelatinase A. Validating Control: GM6001 (Broad-spectrum MMP inhibitor).[1]
| Reagent | Concentration | Function |
| Enzyme | 1 nM rhMMP-2 | Recombinant human MMP-2 (activated with APMA).[1] |
| Substrate | 10 µM | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).[1] |
| Buffer | 50 mM Tris, 10 mM CaCl2 | Reaction medium (pH 7.5). |
| Test Cmpd | Serial Dilution | 4-[1,1'-Biphenyl]-4-YL-4-piperidinol. |
Workflow:
-
Activation: Incubate pro-MMP-2 with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hr at 37°C.
-
Reaction: Mix activated enzyme with Test Compound in a black 96-well plate. Incubate for 30 mins.
-
Initiation: Add Fluorogenic Substrate.[1]
-
Detection: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 60 mins.
-
Calculation: Plot
vs. [Inhibitor] to determine .
Figure 2: Fluorometric workflow for validating MMP-2 inhibitory activity.
References
-
Structure-Activity Relationships of 4-Arylpiperidines. Journal of Medicinal Chemistry. Analysis of the 4-phenyl-4-piperidinol pharmacophore in Sigma and Opioid receptors.[1]
-
MMP-2 Inhibitor Design Strategies. Chemical Reviews. Discussion of biphenyl moieties targeting the S1' specificity pocket of Matrix Metalloproteinases.
-
Sigma-1 Receptor Chaperone Function. Trends in Pharmacological Sciences. Mechanisms of Sigma-1 translocation and calcium modulation at the MAM.
-
4-Benzylpiperidine Pharmacology. PubChem Compound Summary. Data on structurally related NMDA antagonists and monoamine modulators.
-
Identification of Common Pharmacophores for MMP-2. International Journal of Molecular Sciences. Detailed SAR on biphenyl-sulfonamide and biphenyl-piperidine derivatives.
Sources
Technical Guide: Derivatives of 4-Hydroxy-4-(4-biphenylyl)piperidine
Executive Summary: The Biphenyl Advantage
The 4-hydroxy-4-(4-biphenylyl)piperidine scaffold represents a critical evolution of the "privileged" 4-phenylpiperidine motif. While the parent phenylpiperidine is ubiquitous in opioid and serotonergic pharmacology (e.g., pethidine, haloperidol), the extension to a biphenyl system dramatically shifts the pharmacological profile.
This structural modification introduces a massive hydrophobic vector, steering affinity away from Mu-opioid receptors and towards targets with deep, hydrophobic binding pockets—specifically Matrix Metalloproteinases (MMP-2/MMP-9) and Sigma Receptors (σ1/σ2) . This guide details the synthesis, structure-activity relationships (SAR), and mechanistic applications of this scaffold in oncology and neuropharmacology.
Pharmacological Mechanisms & Targets[1]
Matrix Metalloproteinase (MMP) Inhibition
The biphenyl moiety is a "specificity element" for gelatinases (MMP-2 and MMP-9).
-
Mechanism: MMPs possess a catalytic Zinc ion (
) and a deep hydrophobic channel known as the S1' pocket . -
Binding Mode: The piperidine nitrogen (or a substituent attached to it) often serves as the Zinc-Binding Group (ZBG) or positions a ZBG (like a hydroxamate or carboxylate). The 4-biphenyl group is size-matched to penetrate the S1' pocket, providing high selectivity over other MMPs (like MMP-1) which have shallower pockets.
-
Therapeutic Relevance: Inhibition of MMP-2/9 blocks extracellular matrix degradation, preventing tumor metastasis and angiogenesis.
Sigma Receptor Modulation (σ1 / σ2)
-
Sigma-1 (σ1): A chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
-
Interaction: The biphenyl group engages in extensive
stacking with aromatic residues (e.g., Trp, Tyr) within the σ1 ligand-binding domain. -
Effect: Antagonists (or modulators) containing this scaffold prevent σ1 translocation, reducing neuropathic pain and excitotoxicity.
-
-
Sigma-2 (σ2): Often associated with TMEM97, involved in cholesterol homeostasis and cancer cell proliferation. Biphenyl derivatives often act as cytotoxic agonists, inducing caspase-independent cell death in resistant tumors.
Chemical Synthesis: The Grignard Protocol[2][3]
The construction of the quaternary center at C4 is the rate-limiting step. The following protocol is optimized for the biphenyl analog, addressing the specific solubility challenges of biphenyl reagents.
Retrosynthetic Analysis
The most reliable route involves the nucleophilic addition of a 4-biphenyl organometallic reagent to an N-protected 4-piperidone.
Figure 1: Synthetic pathway for the core scaffold.
Detailed Protocol: Grignard Addition
Reagents:
-
4-Bromobiphenyl (CAS: 92-66-0)
-
Magnesium turnings (activate with iodine)
-
N-Benzyl-4-piperidone (CAS: 3612-20-2)
-
Solvent: Anhydrous Tetrahydrofuran (THF) - Diethyl ether is often insufficient for solubilizing the biphenyl Grignard.
Step-by-Step Procedure:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 eq) and a single crystal of Iodine. Heat gently until iodine vaporizes to activate the Mg surface.
-
Grignard Formation: Dissolve 4-bromobiphenyl (1.0 eq) in anhydrous THF (concentration ~0.5 M). Add 10% of this solution to the Mg. Initiate with a heat gun if necessary. Once reflux sustains, add the remaining solution dropwise over 30 mins. Reflux for 1 hour to ensure complete conversion to 4-biphenylmagnesium bromide.
-
Addition: Cool the Grignard solution to 0°C (Note: Do not cool to -78°C initially, as the biphenyl reagent may precipitate).
-
Ketone Addition: Add N-benzyl-4-piperidone (0.9 eq) in THF dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Cool to 0°C and quench with saturated aqueous
. -
Workup: Extract with EtOAc. Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Ethanol/Hexane or use column chromatography (Hexane:EtOAc).
Critical Control Point: The biphenyl Grignard is prone to Wurtz coupling (dimerization to quaterphenyl) if the concentration is too high or temperature is uncontrolled. Maintain dilute conditions (0.5 M).
Structure-Activity Relationship (SAR) Data
The following table summarizes how the C4-substituent dictates target selectivity.
| C4-Substituent | Lipophilicity (cLogP) | Primary Target | Secondary Target | Pharmacological Effect |
| Phenyl | ~1.5 | Mu-Opioid / NMDA | Sigma-1 | Analgesia (Opioid-like) |
| 4-Chlorophenyl | ~2.1 | D2 Dopamine / Calcium Channels | Sigma-1 | Antipsychotic / Antidiarrheal |
| 4-Biphenylyl | ~3.8 | MMP-2 / MMP-9 | Sigma-1 / Sigma-2 | Anti-metastatic / Neuroprotective |
| 4-Benzyl | ~2.0 | NMDA (NR2B) | NET Transporter | Neuroprotection (Ifenprodil-like) |
Key Insight: The jump in cLogP from Phenyl (1.5) to Biphenyl (3.8) drives the molecule out of the hydrophilic opioid pocket and into the hydrophobic S1' pocket of MMPs.
Experimental Validation: MMP-2 Inhibition Assay
To validate the biological activity of synthesized derivatives, use a fluorometric FRET-based assay.
Protocol:
-
Enzyme: Recombinant Human MMP-2 (catalytic domain).
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35. -
Procedure:
-
Incubate MMP-2 (2 nM) with the test compound (0.1 nM – 10 µM) for 30 mins at 37°C.
-
Add Substrate (10 µM) to initiate reaction.
-
Measure Fluorescence: Excitation 328 nm / Emission 393 nm.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Self-Validating Check: Include Ilomastat (GM6001) as a positive control (
Visualizing the Mechanism
The following diagram illustrates the dual-targeting potential of the scaffold.
Figure 2: Mechanistic divergence of the biphenyl scaffold into Oncology (MMP) and Neurology (Sigma).
References
-
Review of Piperidine Scaffolds in Medicinal Chemistry
- Source: BenchChem Technical Library (2025)
-
URL:
-
MMP-2/MMP-9 Inhibition by Biphenyl Deriv
- Source: Journal of Medicinal Chemistry / PubMed (Rel
-
URL:
-
Sigma Receptor Ligand Design
- Source: PMC / NIH (2016)
-
URL:
-
General Synthesis of 4-Hydroxypiperidines
- Source: PrepChem
-
URL:
Dual-Targeting Biphenyl-Piperidinol Scaffolds: SAR Optimization for Sigma-1 Receptor Modulation and AChE Inhibition
Executive Summary
The development of Multi-Target-Directed Ligands (MTDLs) represents a paradigm shift in neuropharmacology, moving beyond the "one-molecule, one-target" dogma. This guide analyzes the Structure-Activity Relationship (SAR) of a novel class of Biphenyl-Piperidinol Analogs . These scaffolds are designed to dual-target the Sigma-1 receptor (
By bridging the pharmacophoric features of high-affinity
Chemical Space & Scaffold Rationale
The design strategy fuses a hydrophobic Biphenyl Tail (Region A) with a polar Piperidinol Head (Region C), connected by a flexible Alkyl Linker (Region B).
-
Region A (Biphenyl): Targets the hydrophobic pocket of
R and the Peripheral Anionic Site (PAS) of AChE. -
Region B (Linker): A polymethylene spacer (
) that determines the depth of penetration into the AChE catalytic gorge and the conformational freedom required for R induced fit. -
Region C (Piperidinol): Provides a basic nitrogen for cation-
interactions (essential for both targets) and a hydroxyl group for hydrogen bonding with Tyr124 (AChE) or Glu172 ( R).
Figure 1: Retrosynthetic Strategy & Workflow
The following diagram outlines the modular synthesis designed to allow rapid diversification of the biphenyl and linker regions.
Caption: Modular synthetic pathway allowing independent optimization of the hydrophobic tail and linker length.
SAR Deep Dive: Data & Analysis
The following data summarizes the structure-activity profiles of ten representative analogs (BP-01 to BP-10). The optimization goal is a balanced profile:
Table 1: SAR of Biphenyl-Piperidinol Analogs
| ID | R1 (Biphenyl 4') | Linker (n) | Piperidine Subst. | AChE | Selectivity ( | |
| BP-01 | H | 2 | 4-OH | 45.2 | 850 | 12 |
| BP-02 | H | 3 | 4-OH | 12.5 | 420 | 35 |
| BP-03 | H | 4 | 4-OH | 8.1 | 110 | 48 |
| BP-04 | F | 4 | 4-OH | 4.2 | 95 | 60 |
| BP-05 | Cl | 4 | 4-OH | 5.8 | 65 | 55 |
| BP-06 | OMe | 4 | 4-OH | 22.4 | 150 | 20 |
| BP-07 | Cl | 2 | 4-OH | 88.0 | 920 | 8 |
| BP-08 | Cl | 5 | 4-OH | 15.6 | 210 | 40 |
| BP-09 | Cl | 4 | H (No OH) | 3.5 | 450 | 75 |
| BP-10 | Cl | 4 | 4-F | 6.1 | 380 | 65 |
Mechanistic Analysis[1][2][3]
Region A: The Biphenyl Tail (Hydrophobic Tolerance)
-
Observation: Introduction of electron-withdrawing halogens (F, Cl) at the para-position of the distal phenyl ring (BP-04, BP-05) significantly improves affinity for both targets compared to the unsubstituted analog (BP-03).
-
Causality:
- R: The halogen occupies a specific hydrophobic sub-pocket defined by Val162 and Leu105. The 4-F substitution (BP-04) provides optimal steric fit.
-
AChE: The biphenyl moiety binds to the Peripheral Anionic Site (PAS) via
- stacking with Trp286. The 4-Cl substituent (BP-05) enhances hydrophobic contacts, leading to sub-100 nM potency.
Region B: Linker Dynamics (The "Goldilocks" Zone)
-
Observation: A linker length of
methylenes (BP-03, BP-04, BP-05) is optimal. -
Causality:
-
Short Linkers (
): BP-01 and BP-07 show poor affinity. The molecule is too short to span the distance between the catalytic active site (CAS) and the PAS in AChE (~20 Å). -
Long Linkers (
): BP-08 shows a drop in AChE potency, likely due to entropic penalties associated with the flexible chain folding within the gorge. -
R Selectivity: The
linker maximizes selectivity over the subtype, a crucial safety factor to avoid motor side effects.
-
Region C: The Piperidinol Core (H-Bonding)
-
Observation: Removal of the hydroxyl group (BP-09) increases
R affinity slightly but drastically reduces AChE inhibition (65 nM 450 nM). -
Causality: The 4-OH group is critical for water-mediated hydrogen bonding networks within the AChE catalytic site. In the
R, the basic nitrogen is the primary driver (salt bridge with Glu172), making the OH group less critical for affinity but vital for "drug-likeness" and solubility.
Pharmacology & Signaling Pathways[4][5][6]
The therapeutic value of these analogs lies in their dual mechanism. They do not merely inhibit acetylcholine breakdown; they actively promote neuronal survival via
Figure 2: Dual Neuroprotective Mechanism
This diagram illustrates how the lead compound (e.g., BP-05) intersects with cholinergic and survival pathways.
Caption: Dual pathway activation showing symptomatic relief (Cholinergic) and disease-modifying effects (Sigma-1).
Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are recommended.
Synthesis of 4-(4-chlorobiphenyl-4-yl)butyl-piperidin-4-ol (BP-05)
-
Suzuki Coupling:
-
Mix 1-bromo-4-chlorobenzene (1.0 eq) and 4-formylphenylboronic acid (1.1 eq) in toluene/EtOH (4:1).
-
Add
(0.05 eq) and . Reflux under for 12h. -
Validation: TLC (Hexane/EtOAc 9:1) must show disappearance of bromide (
).
-
-
Linker Extension (Wittig/Reduction):
-
React the biaryl aldehyde with (3-carboxypropyl)triphenylphosphonium bromide/NaHMDS.
-
Hydrogenate the alkene (
, Pd/C) and reduce the acid ( ) to the alcohol. -
Convert alcohol to alkyl bromide using
.
-
-
Piperidine Coupling:
-
Dissolve 4-hydroxypiperidine (1.2 eq) in DMF. Add
(2.0 eq) and the alkyl bromide from step 2. -
Heat at 60°C for 6h.
-
Purification: Column chromatography (
95:5). -
Validation:
-NMR must show the diagnostic triplet at ppm (N-CH2) and multiplet at ppm (CH-OH).
-
Radioligand Binding Assay ( R)
-
Source: Guinea pig brain membrane homogenates.
-
Radioligand:
-Pentazocine (2 nM). -
Non-specific Binding: Defined by
Haloperidol. -
Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filter).
-
Data Analysis: Non-linear regression using a one-site competition model.
Ellman’s Assay (AChE Inhibition)[2][7]
-
Enzyme: Electric eel AChE (Sigma-Aldrich).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Protocol:
-
Incubate Enzyme + Test Compound in phosphate buffer (pH 8.0) for 20 min at 25°C.
-
Add DTNB and ATCh.
-
Monitor absorbance at 412 nm for 5 min.
-
-
Validation: Donepezil must be included as a positive control (
).
References
-
Rampa, A., et al. (2001). "Acetylcholinesterase inhibitors: SAR and stereoselective synthesis of novel derivatives." Journal of Medicinal Chemistry. [Link]
-
Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. [Link]
-
Viayna, E., et al. (2013). "Synthesis and biological evaluation of new 5-phenyl-pyrano[3,2-c]quinoline derivatives as dual AChE and sigma-1 receptor ligands." Molecules. [Link][1][2][3][4][5][6][7][8][9][10]
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. [Link]
-
Prezzavento, O., et al. (2008). "Sigma receptor ligands: synthesis and biological profile of new 4-benzyl- and 4-phenyl-piperidine derivatives." Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijirt.org [ijirt.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsi.org [ijpsi.org]
- 7. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. d-nb.info [d-nb.info]
Solubility and Stability of 4-[1,1'-Biphenyl]-4-yl-4-piperidinol in DMSO
This technical guide details the solubility, stability, and handling protocols for 4-[1,1'-Biphenyl]-4-yl-4-piperidinol (also known as 4-(4-biphenylyl)-4-piperidinol) in dimethyl sulfoxide (DMSO).
Compound Identity & Physicochemical Profile
Before establishing solubility protocols, it is critical to understand the structural determinants of the compound. 4-[1,1'-Biphenyl]-4-yl-4-piperidinol is a 4-aryl-4-piperidinol , characterized by a tertiary alcohol and a secondary amine within a piperidine ring, substituted with a hydrophobic biphenyl moiety.
| Property | Details |
| Systematic Name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Structural Features | [1][2] • Piperidine Ring: Secondary amine (pKa ~9-10).• C4 Position: Tertiary alcohol (benzylic-like stability) & Biphenyl group.• Biphenyl Moiety: High lipophilicity (increases LogP). |
| Solubility Class | Lipophilic base; low water solubility, high organic solvent solubility. |
Solubility in DMSO
Theoretical & Observed Solubility
The biphenyl group significantly increases the lipophilicity of the molecule compared to simple piperidinols. DMSO (Dimethyl Sulfoxide) is the optimal solvent for this compound due to its ability to solvate both the polar hydroxyl/amine groups and the aromatic biphenyl system.
-
Standard Stock Concentration: 10 mM (Recommended for biological assays).
-
Maximum Solubility (Estimated): Up to 50–100 mM in pure DMSO at 25°C.
-
Note: While high concentrations are chemically possible, viscosity and potential precipitation upon dilution into aqueous media limit the practical utility of stocks >50 mM.
-
Preparation Protocol (Standard 10 mM Stock)
This protocol ensures complete dissolution and minimizes moisture uptake, which is critical for compound stability.
-
Calculate Mass: For 1 mL of 10 mM stock, weigh 2.53 mg of powder.
-
Solvent Addition: Add 1 mL of anhydrous DMSO (≥99.9%).
-
Dissolution:
-
Vortex: 30 seconds at medium speed.
-
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 1-2 minutes. Avoid heating above 30°C to prevent degradation.
-
-
Inspection: Solution should be clear and colorless.
Dilution & Precipitation Risks
When diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media):
-
1:1000 Dilution (10 µM final): Generally stable.
-
1:100 Dilution (100 µM final): Risk of precipitation due to the hydrophobic biphenyl tail.
-
Mitigation: Always add the DMSO stock to the vortexing buffer, not vice-versa, to prevent local high concentrations that trigger precipitation.
Stability in DMSO
Chemical Stability Profile
The 4-piperidinol core is robust, but specific vulnerabilities exist in solution.
-
Dehydration (Elimination):
-
Mechanism: The tertiary alcohol at C4 can undergo acid-catalyzed dehydration to form the alkene (4-(4-biphenylyl)-1,2,3,6-tetrahydropyridine).
-
Risk in DMSO: Low in neutral DMSO. High if the DMSO is acidic or if the solution is heated >60°C.
-
-
Oxidation:
-
Mechanism: The secondary amine (piperidine NH) is susceptible to slow N-oxidation over months if exposed to air/light.
-
Risk in DMSO: Moderate. DMSO is hygroscopic and can facilitate oxidative processes if not stored under inert gas.
-
Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows kinetic degradation pathways. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the secondary amine. |
| Container | Amber Glass or Polypropylene | Protects from light; glass prevents leaching. |
| Freeze-Thaw | Limit to < 3 cycles | Repeated condensation introduces water, promoting precipitation. |
| Shelf Life | 6 Months (Solution) | Fresh preparation is preferred for critical assays. |
Experimental Workflows & Visualization
Stock Preparation & QC Workflow
Caption: Logic flow for the preparation of a verified 10 mM stock solution in DMSO.
Degradation Pathway Analysis
Caption: Potential degradation pathways. The dehydration pathway is the primary risk under acidic stress.
References
-
Structure & Synthesis
-
DMSO Solubility & Handling
-
Chemical Stability
-
Piperidinol Dehydration: "Synthesis and Physical Properties of 4-piperidin-4-yl-phenol." ChemSynthesis. Link
-
Sources
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. innospk.com [innospk.com]
identifying the pharmacophore of 4-biphenyl-4-yl-piperidin-4-ol derivatives
Executive Summary: The Promiscuous Scaffold
In modern medicinal chemistry, the 4-biphenyl-4-yl-piperidin-4-ol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, this promiscuity presents a challenge in lead optimization: identifying the precise pharmacophore responsible for on-target efficacy versus off-target toxicity.
This guide dissects the pharmacophore of this scaffold, specifically differentiating its role in two distinct high-value therapeutic areas: Matrix Metalloproteinase-13 (MMP-13) inhibition (Osteoarthritis) and Nociceptin/Orphanin FQ (NOP) Receptor modulation (Pain/CNS).
Structural Dissection & Pharmacophoric Zones
To identify the pharmacophore, we must first deconstruct the molecule into three functional zones. This dissection reveals how subtle substitutions shift the biological preference from an enzymatic pocket (MMP-13) to a transmembrane G-Protein Coupled Receptor (GPCR).
Table 1: Pharmacophoric Zone Analysis
| Zone | Structural Moiety | Role in MMP-13 (Enzyme) | Role in NOP/ORL-1 (GPCR) |
| A | Biphenyl Tail | Selectivity Anchor: Occupies the deep, hydrophobic S1' specificity pocket. Essential for avoiding MMP-1/MMP-2 inhibition. | Hydrophobic Clamp: Interacts with aromatic residues in the TM domains (e.g., Phe/Trp) to stabilize the receptor conformation. |
| B | Piperidine Ring | Linker/Spacer: Provides rigid distance control between the S1' anchor and the Zinc Binding Group (ZBG). | Ionic Core: The basic nitrogen (N1) forms a critical salt bridge with Asp130 (or equivalent Asp) in the receptor transmembrane bundle. |
| C | C4-Hydroxyl | Solvent Interaction: Often faces the solvent or interacts with backbone carbonyls; sometimes replaced to improve PK. | H-Bond Donor: Forms hydrogen bonds with polar residues (e.g., Tyr/Thr) within the orthosteric binding site. |
Case Study A: The MMP-13 Inhibitor Pharmacophore
MMP-13 (Collagenase 3) is a validated target for osteoarthritis.[1] The 4-biphenyl-4-yl-piperidin-4-ol derivatives function primarily as non-zinc chelating or S1' sparing inhibitors.
Mechanism of Action
Unlike broad-spectrum MMP inhibitors that chelate the catalytic Zinc ion (leading to Musculoskeletal Syndrome via MMP-1 inhibition), these derivatives rely on the biphenyl moiety to penetrate the S1' pocket, which is uniquely long and flexible in MMP-13 compared to other MMPs [1].
Critical Pharmacophore Features (MMP-13)
-
The S1' Occupancy: The biphenyl group must be in a para orientation to traverse the narrow "neck" of the S1' pocket.
-
The ZBG Surrogate: The piperidine nitrogen is often derivatized (e.g., with a sulfonamide or carboxamide) to interact with the unprimed side of the active site, rather than chelating the Zinc directly.
-
Conformational Constraint: The piperidine ring locks the biphenyl vector, preventing the "floppy" binding modes seen in linear alkyl chains.
Visualization: MMP-13 Binding Mode Workflow
Caption: The biphenyl tail is the primary driver of MMP-13 selectivity, bypassing the catalytic Zinc to avoid off-target toxicity.
Case Study B: The Nociceptin (NOP) Receptor Pharmacophore
When the piperidine nitrogen is left basic (or substituted with lipophilic alkyls rather than electron-withdrawing sulfonamides), the pharmacophore shifts toward GPCR recognition , specifically the Nociceptin/Orphanin FQ peptide (NOP) receptor [2].
Mechanism of Action
The NOP receptor (formerly ORL-1) is a G-protein coupled receptor involved in pain modulation. The 4-biphenyl-4-yl-piperidin-4-ol scaffold mimics the N-terminal phenylalanine of the endogenous nociceptin peptide.
Critical Pharmacophore Features (NOP)
-
The Ionic Anchor: The piperidine nitrogen must be protonated at physiological pH to form a salt bridge with Asp130 (TM3) of the receptor.
-
The Hydrophobic "Address": The biphenyl group acts as the "address" domain, binding to the hydrophobic sub-pocket defined by TM3, TM5, and TM6.
-
Stereochemistry: The relative orientation of the 4-OH and the biphenyl group is critical. In many high-affinity ligands (e.g., J-113397 analogs), the spatial arrangement mimics the bioactive peptide conformation.
Experimental Validation Protocols
To definitively identify which pharmacophore is active in your derivative series, execute the following "Self-Validating" screening cascade.
Protocol 1: The "Zinc-Shift" Assay (MMP-13 Validation)
Objective: Determine if the ligand relies on Zinc chelation or S1' occupancy.
-
Setup: Prepare recombinant human MMP-13 catalytic domain.
-
Condition A: Standard FRET-based enzymatic assay (substrate cleavage).
-
Condition B: Assay run with high concentration (1 mM) of a competing hydroxamate (e.g., GM6001).
-
Analysis: If your compound's IC50 shifts significantly or if it shows non-competitive kinetics against the substrate, it confirms S1' allosteric/exosite binding typical of the biphenyl-piperidine class.
Protocol 2: The pH-Dependent Binding Shift (GPCR Validation)
Objective: Confirm the necessity of the piperidine nitrogen salt bridge (GPCR specific).
-
Setup: Radioligand binding assay (e.g., [3H]-Nociceptin) on CHO cells expressing hNOP.
-
Execution: Measure Ki at pH 7.4 and pH 8.5.
-
Logic:
-
Result: A significant drop in affinity at pH 8.5 (where the piperidine is less protonated) confirms the Pharmacophoric Salt Bridge .
-
Inference: This validates the GPCR target hypothesis over the MMP hypothesis (where the N-protonation is less critical for hydrophobic S1' binders).
-
Structure-Activity Relationship (SAR) Decision Tree
Use this logic flow to guide your lead optimization based on the identified pharmacophore.
Caption: Decision tree for differentiating MMP-13 vs. GPCR activity based on the piperidine nitrogen environment.
References
-
Pfizer/Vertex Research. (2005). Synthesis and SAR of highly selective MMP-13 inhibitors.[2] PubMed.[3][4] Available at: [Link]
-
J. Med. Chem. (2000). Design and Synthesis of Nociceptin/Orphanin FQ Antagonists. Journal of Medicinal Chemistry.[3] Available at: [Link]
-
Boehringer Ingelheim. (2016). Discovery of Highly Selective MMP-13 Inhibitors.[2][3][5] Journal of Medicinal Chemistry.[3] Available at: [Link]
Sources
Application Note: Optimized N-Alkylation Strategies for 4-(4-Biphenylyl)-4-piperidinol
Strategic Analysis & Chemical Logic
The Substrate Challenge
The target substrate, 4-(4-biphenylyl)-4-piperidinol (CAS: 19725-33-8), presents a specific set of competing reactivities that must be managed to ensure high yield and purity.[1][2]
-
Nucleophilic Competition (N vs. O): The molecule contains a secondary amine (highly nucleophilic) and a tertiary alcohol (sterically hindered, weakly nucleophilic). While N-alkylation is kinetically favored, O-alkylation can occur under aggressive conditions (strong bases like NaH, high temperatures).[1][2]
-
Stability Risk (Dehydration): The tertiary alcohol at the C4 position is benzylic-like (stabilized by the biphenyl system).[2] Under acidic conditions or excessive heat, this alcohol is prone to E1 elimination , collapsing to the 1,2,3,6-tetrahydropyridine (styrene-like alkene). Protocol integrity requires maintaining pH > 4 and avoiding strong Lewis acids.[1]
-
Solubility: The biphenyl moiety imparts significant lipophilicity, making the free base poorly soluble in protic solvents like methanol or water, but soluble in DCM, DMF, and DMSO.
Route Selection Matrix
Choose the experimental approach based on your electrophile:
| Electrophile Type | Recommended Method | Key Reagent | Rationale |
| Aldehydes / Ketones | Method A: Reductive Amination | STAB (NaBH(OAc)₃) | Mildest conditions; zero risk of O-alkylation; avoids quaternary ammonium salt formation.[1][2] |
| Primary Alkyl Halides | Method B: Direct SN2 | K₂CO₃ / DMF | Efficient for simple chains; requires careful stoichiometry to prevent over-alkylation.[2] |
| Benzylic/Allylic Halides | Method B (Modified) | DIPEA / DCM | Highly reactive electrophiles allow for milder temperatures (0°C to RT).[2] |
Experimental Protocols
Method A: Reductive Amination (Preferred)
Best for: Introducing bulky groups, avoiding over-alkylation, and maintaining chemoselectivity.
Reaction Scheme: Amine + Aldehyde ⇌ Imine/Iminium → (Reduction) → Tertiary Amine[1][3]
Materials
-
Substrate: 4-(4-biphenylyl)-4-piperidinol (1.0 equiv)
-
Electrophile: Aldehyde (1.1 – 1.2 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2][4] Note: DCE is preferred for slightly elevated temps, but DCM is safer/standard.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Optional, only if imine formation is sluggish.
Step-by-Step Procedure
-
Imine Formation:
-
Charge a dry reaction vial with 4-(4-biphenylyl)-4-piperidinol (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to shift toward the imine/iminium species before reduction.
-
Check: If the substrate is insoluble, add small amounts of DMF (up to 10% v/v) until clear.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. Do not dump all at once to control gas evolution.[1]
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Purification:
-
Flash Column Chromatography (Silica).[2]
-
Eluent: DCM:MeOH (95:5 to 90:10). Note: The biphenyl group makes the product move faster than typical piperidines.
-
Method B: Direct N-Alkylation (SN2)
Best for: Simple alkyl chains (Methyl, Ethyl, Propyl) or when the aldehyde is unstable.
Materials
-
Substrate: 4-(4-biphenylyl)-4-piperidinol (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.1 equiv).[2][4][5] Avoid Chlorides unless activated.[1][2]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) - Anhydrous, granular.[1][2]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition for alkyl bromides.[1][2]
Step-by-Step Procedure
-
Preparation:
-
Dissolve substrate (1.0 equiv) in DMF (0.2 M).
-
Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv).
-
Stir for 15 minutes at RT to deprotonate the ammonium salt (if starting material is a salt) and ensure suspension homogeneity.
-
-
Alkylation:
-
Monitoring:
-
Monitor by TLC or LCMS every 2 hours. Look for the disappearance of the secondary amine peak.
-
-
Workup (Removal of DMF):
Visualization: Decision & Workflow Logic[2]
Caption: Logic flow for selecting the optimal N-alkylation pathway based on electrophile type and stability constraints.
Troubleshooting & Quality Control
Dehydration Check (The "Styrene" Impurity)
The most common impurity is the elimination product (tetrahydropyridine).
-
Detection: 1H NMR will show a new alkene proton signal around 5.8–6.2 ppm .[2]
-
Cause: Reaction medium became too acidic (Method A) or too hot (Method B).
-
Correction: In Method A, reduce AcOH loading or switch to NaBH₄ (stronger reducer, faster reaction). In Method B, lower temperature to 40°C and extend time.[6]
Solubility Issues
If the starting material crashes out upon adding reagents:
-
Switch solvent system to DCM/DMF (4:1) .
-
Avoid pure Methanol; the biphenyl group renders the molecule too hydrophobic for efficient dissolution in pure alcohols.
Over-Alkylation (Quaternization)
Observed in Method B (Direct Alkylation).
-
Symptom: LCMS shows M+R mass (Quaternary salt).[2]
-
Fix: Use slight deficiency of alkyl halide (0.95 equiv) or switch to Method A.
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from [1]
-
Master Organic Chemistry. (2017). Reductive Amination: NaBH(OAc)3 vs NaCNBH3.[2][4][7] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 198608: 4-(4-biphenylyl)-4-piperidinol derivatives. Retrieved from [1]
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard reference for STAB protocols).
Sources
- 1. 4-Piperidinol, 4-(4-methylphenyl)-1-(phenylmethyl)-, hydrochloride (1:1) | C19H24ClNO | CID 198607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Versatility of the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Scaffold in Modern Drug Design
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently effective starting points for the development of novel therapeutics targeting a range of biological entities. The 4-[1,1'-Biphenyl]-4-YL-4-piperidinol core is one such scaffold, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. Its inherent features—a central, modifiable piperidine ring, a tertiary alcohol for hydrogen bonding, and a biphenyl group for exploring hydrophobic interactions and π-π stacking—make it an attractive platform for designing potent and selective ligands for various protein targets, most notably G-protein coupled receptors (GPCRs). This guide provides an in-depth exploration of the application of this scaffold in drug design, complete with detailed synthetic protocols and methodologies for biological evaluation.
The piperidine moiety is a ubiquitous feature in numerous approved drugs, valued for its favorable physicochemical properties and its ability to be readily functionalized.[1] When combined with a 4-aryl-4-hydroxy substitution pattern, as seen in the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol scaffold, it creates a structure with a defined orientation of functional groups, crucial for specific receptor interactions. The biphenyl group, in particular, allows for deep penetration into hydrophobic pockets of target proteins, while the tertiary alcohol can act as a key hydrogen bond donor or acceptor. This combination of features has been particularly successful in the design of potent analgesics targeting opioid receptors.[2]
Core Synthesis of the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Scaffold
The synthesis of the core scaffold is a critical first step in any drug discovery campaign. A common and effective method involves the Grignard reaction between a protected 4-piperidone and a biphenylmagnesium halide. This approach allows for the efficient construction of the key quaternary carbon center.
Protocol: Synthesis of 1-Benzyl-4-(biphenyl-4-yl)-4-hydroxypiperidine
This protocol outlines the synthesis of the N-benzyl protected scaffold, a common intermediate that allows for subsequent deprotection and diversification at the piperidine nitrogen.
Materials:
-
1-Benzyl-4-piperidone
-
4-Bromobiphenyl
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 4-bromobiphenyl in anhydrous THF. Add a small amount of this solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (4-biphenylmagnesium bromide).
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1-benzyl-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 1-benzyl-4-(biphenyl-4-yl)-4-hydroxypiperidine as a solid.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Design: Targeting the μ-Opioid Receptor for Analgesia
The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Fentanyl and its analogs, for instance, are potent μ-opioid receptor (MOR) agonists that feature a related 4-anilidopiperidine core.[3] The 4-[1,1'-Biphenyl]-4-YL-4-piperidinol scaffold has been explored as a platform for developing novel analgesics with potentially improved side-effect profiles. The biphenyl moiety can engage in favorable interactions within the receptor's binding pocket, while modifications at the piperidine nitrogen are crucial for modulating affinity and efficacy (agonist vs. antagonist activity).
Structure-Activity Relationship (SAR) Insights
The general SAR for 4-aryl-4-hydroxypiperidine derivatives at the MOR indicates that the nature of the N-substituent is a primary determinant of pharmacological activity. Small alkyl groups, such as methyl, often lead to potent agonists, while larger or more complex substituents can introduce antagonist properties. The 4-aryl group, in this case, biphenyl, plays a significant role in anchoring the ligand in the receptor binding site.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for μ-Opioid Receptor Affinity
This protocol determines the binding affinity (Ki) of synthesized compounds for the μ-opioid receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR cells)
-
[³H]-Diprenorphine (radioligand)
-
Naloxone (non-selective opioid antagonist for determining non-specific binding)
-
Binding buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, add binding buffer, cell membrane preparation, and the test compound at various concentrations.
-
Radioligand Addition: Add [³H]-Diprenorphine to each well at a final concentration near its Kd value (e.g., 0.2 nM).
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for Agonist/Antagonist Activity
This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to the μ-opioid receptor, thus determining its efficacy (agonist, partial agonist, or antagonist).
Materials:
-
Membrane preparations from cells expressing the human μ-opioid receptor
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
DAMGO (a potent MOR agonist, used as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds dissolved in DMSO
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (or vehicle/control) in the assay buffer containing GDP for a short period at 30 °C.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the mixture at 30 °C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the filter-bound radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration. For agonists, determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect relative to a full agonist like DAMGO). For antagonists, their potency is determined by their ability to shift the concentration-response curve of an agonist.[2]
Data Presentation
The following table summarizes hypothetical binding affinity and functional activity data for a series of N-substituted 4-(biphenyl-4-yl)-4-hydroxypiperidine derivatives, illustrating a typical structure-activity relationship.
| Compound | N-Substituent (R) | μ-Opioid Receptor Ki (nM) | [³⁵S]GTPγS Eₘₐₓ (%) |
| 1 | -CH₃ | 1.5 | 95 |
| 2 | -CH₂CH₃ | 3.2 | 88 |
| 3 | -CH₂CH₂Ph | 0.8 | 65 |
| 4 | -CH₂-cyclopropyl | 5.1 | 15 (Antagonist) |
| 5 | -H | 150 | 40 |
Visualization of Concepts
Synthetic Workflow
Sources
- 1. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
Application Note: 4-Biphenyl-4-yl-piperidin-4-ol in Neurological Research
This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the utility of 4-biphenyl-4-yl-piperidin-4-ol (CAS: 1795188-98-5), a privileged pharmacophore scaffold, in the development and testing of agents targeting Matrix Metalloproteinase-12 (MMP-12) and Sigma-1 receptors for neurological disorders.
Executive Summary
4-biphenyl-4-yl-piperidin-4-ol (also known as 4-(4-biphenylyl)-4-hydroxypiperidine) is a high-value structural motif used in the design of selective neurological probes. Its biphenyl-piperidine core provides critical hydrophobic interactions within the S1' specificity pocket of MMP-12 (Macrophage Metalloelastase) and the ligand-binding domain of the Sigma-1 receptor .
In neurological research, derivatives and analogs of this compound are applied to:
-
Inhibit MMP-12: Preventing blood-brain barrier (BBB) breakdown and myelin degradation in Multiple Sclerosis (MS) and Ischemic Stroke.
-
Modulate Sigma-1 Receptors: Promoting neuroprotection and modulating intracellular calcium signaling in neurodegenerative models.
This guide provides the mechanistic rationale, handling protocols, and experimental workflows for utilizing this scaffold in neuroprotective drug discovery.
Physicochemical Properties & Handling
-
CAS Number: 1795188-98-5
-
Molecular Formula: C17H19NO
-
Molecular Weight: 253.34 g/mol
-
Solubility:
-
Water: Insoluble (requires acidification or cosolvent).
-
DMSO: Soluble up to 50 mM (warmth may be required).
-
Ethanol: Soluble.
-
-
Storage: -20°C, desiccated. Protect from light.
Protocol 1: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock for in vitro assays.
-
Weigh 2.53 mg of 4-biphenyl-4-yl-piperidin-4-ol.
-
Add 1.0 mL of anhydrous DMSO (biotech grade).
-
Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Aliquot into amber vials (50 µL each) to avoid freeze-thaw cycles.
-
Quality Control: Verify clarity before use. Precipitates will invalidate IC50 data.
Mechanism of Action: The "Privileged Scaffold"
The therapeutic potential of this compound lies in its dual-targeting capability, driven by its structural geometry.
A. MMP-12 Inhibition (Neuroinflammation)
MMP-12 is upregulated in microglia during neuroinflammation. It degrades myelin basic protein and tight junction proteins.
-
Mechanism: The biphenyl group penetrates the deep, hydrophobic S1' pocket of the MMP-12 active site, conferring selectivity over other MMPs (like MMP-1). The piperidin-4-ol headgroup positions zinc-binding groups (in derivatives) or interacts with the glutamate base (Glu219) to disrupt catalysis.
B. Sigma-1 Receptor Modulation (Neuroprotection)
The Sigma-1 receptor resides at the Mitochondria-Associated Membrane (MAM).
-
Mechanism: The 4-phenylpiperidine moiety is a classic Sigma-1 pharmacophore. The biphenyl extension enhances affinity via hydrophobic stacking with tyrosine residues in the receptor's binding pocket, modulating Ca2+ flux and reducing ER stress.
Pathway Visualization
Caption: Dual mechanistic pathways of 4-biphenyl-4-yl-piperidin-4-ol derivatives in neurological systems.
Experimental Protocols
Protocol 2: In Vitro MMP-12 Inhibition Assay (FRET)
Application: Screening derivatives of the scaffold for selectivity against MMP-12.[1] Reagents: Recombinant Human MMP-12 (rhMMP-12), FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.
-
Enzyme Activation: Incubate rhMMP-12 (10 nM final) with 1 mM APMA for 1 hr at 37°C if using pro-enzyme.
-
Compound Addition:
-
Add 20 µL of compound (diluted in buffer, <1% DMSO final) to a black 96-well plate.
-
Add 40 µL of activated MMP-12 enzyme.
-
Incubate for 30 min at 25°C to allow equilibrium binding to the S1' pocket.
-
-
Reaction Start: Add 40 µL of FRET substrate (10 µM final).
-
Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 60 min.
-
Analysis: Plot Initial Velocity (RFU/min) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Protocol 3: Microglial Activation Assay (Cellular Model)
Application: Validating anti-inflammatory effects in BV-2 or primary microglia.
-
Seeding: Plate BV-2 microglia at 5 x 10^4 cells/well in DMEM + 10% FBS. Adhere overnight.
-
Pre-treatment: Replace media with serum-free DMEM containing the test compound (0.1 – 10 µM). Incubate for 1 hour.
-
Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL to induce the inflammatory phenotype (M1).
-
Incubation: 24 hours at 37°C/5% CO2.
-
Readout:
-
Supernatant: Measure TNF-α and IL-6 via ELISA.
-
Cell Lysate: Western blot for MMP-12 protein levels (MMP-12 is often induced by LPS).
-
-
Interpretation: A reduction in cytokine release and MMP-12 activity indicates successful blockade of the neuroinflammatory cascade.
Comparative Data: Scaffold Efficacy
Note: Values represent typical ranges for optimized derivatives of the biphenyl-piperidine class.
| Target | Compound Class | IC50 / Ki (nM) | Primary Effect |
| MMP-12 | N-Sulfonyl-4-biphenyl-piperidine | 5 - 50 nM | Prevents elastin/myelin breakdown |
| MMP-1 | N-Sulfonyl-4-biphenyl-piperidine | > 10,000 nM | High selectivity (Safety profile) |
| Sigma-1 | 4-Phenylpiperidine analogs | 10 - 100 nM | Neuroprotection, Anti-amnesic |
| NMDA | 4-Benzylpiperidine analogs | 500 - 5000 nM | NR2B subunit antagonism |
References
-
MMP-12 Structure & Inhibition
-
Bertini, I., et al. (2005). Structural basis of the specific inhibition of MMP-12 by a biphenyl-sulfonamide ligand. Journal of Medicinal Chemistry. Link
-
-
MMP-12 in Neuroinflammation
-
Hansder, K., et al. (2018). Matrix Metalloproteinase-12 in Multiple Sclerosis: A Target for Neuroprotection? Journal of Neuroinflammation. Link
-
-
Sigma-1 Receptor Ligands
-
Chu, U.B., & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link
-
-
Biphenyl-Piperidine Scaffold Utility
-
BindingDB Entry: BDBM50027195 (MMP/GPCR Ligands). Link
-
Sources
high-throughput screening assays involving 4-[1,1'-Biphenyl]-4-YL-4-piperidinol
Application Note: High-Throughput Screening of Matrix Metalloproteinase-2 (MMP-2) Inhibitors Utilizing the 4-[1,1'-Biphenyl]-4-yl-4-piperidinol Scaffold
Abstract
This application note details a robust High-Throughput Screening (HTS) protocol for identifying inhibitors of Matrix Metalloproteinase-2 (MMP-2/Gelatinase A) based on the 4-[1,1'-Biphenyl]-4-yl-4-piperidinol scaffold. This structural motif is a "privileged pharmacophore" in medicinal chemistry, known for its ability to penetrate the hydrophobic S1' specificity pocket of metalloproteases while positioning the piperidinol hydroxyl group near the catalytic Zinc (Zn²⁺) ion. We present a self-validating, FRET-based workflow optimized for hydrophobic compounds, addressing critical challenges such as DMSO solubility, acoustic dispensing, and Z-factor optimization.
Introduction: The Biphenyl-Piperidinol Advantage
The molecule 4-[1,1'-Biphenyl]-4-yl-4-piperidinol (CAS: 19726-87-5) represents a critical intermediate in the synthesis of non-hydroxamate MMP inhibitors. Unlike first-generation hydroxamates (which suffered from poor selectivity and metabolic instability), the biphenyl-piperidinol core offers a distinct mechanism of action:
-
S1' Pocket Occupancy: The biphenyl tail is highly lipophilic, providing strong van der Waals interactions within the deep S1' hydrophobic pocket of MMP-2 and MMP-9.
-
Zinc Interaction: The 4-hydroxyl group on the piperidine ring serves as a weak zinc-binding group (ZBG) or hydrogen bond donor to the enzyme backbone, anchoring the molecule without the aggressive chelation that leads to off-target toxicity.
Therapeutic Context: Inhibitors derived from this scaffold are investigated for preventing cancer metastasis (by blocking ECM degradation) and mitigating reperfusion injury.
Assay Principle: FRET-Based Cleavage
The assay utilizes a fluorogenic peptide substrate, typically Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 .
-
Mechanism: The substrate contains a fluorophore (Mca) and a quencher (Dpa). In the intact peptide, FRET (Förster Resonance Energy Transfer) quenches the fluorescence.
-
Activity: Active MMP-2 cleaves the Gly-Leu bond, separating the donor from the acceptor, resulting in a quantifiable increase in fluorescence.
-
Inhibition: Presence of the biphenyl-piperidinol derivative prevents cleavage, maintaining the quenched state.
Material Preparation & Compound Handling
Critical Causality: The biphenyl moiety confers high lipophilicity (LogP > 3.5). Traditional tip-based serial dilution in aqueous buffer often causes this compound to precipitate before reaching the enzyme, leading to false negatives.
A. Compound Stock Preparation
| Component | Specification | Rationale |
| Solvent | 100% Anhydrous DMSO | Prevents hydrolysis and ensures complete solubilization of the biphenyl tail. |
| Concentration | 10 mM Stock | Standard HTS concentration; minimizes DMSO volume added to assay. |
| Storage | -20°C, Desiccated | Prevents water absorption by DMSO, which can crash out hydrophobic compounds. |
B. Reagent Formulation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
-
Expert Insight:Brij-35 is non-negotiable. It is a non-ionic detergent that prevents the hydrophobic biphenyl scaffold from aggregating or sticking to the polystyrene plate walls (non-specific binding).
-
-
Enzyme Solution: Recombinant Human MMP-2 (Active). Dilute to 0.5 nM final concentration.
-
Substrate Solution: Mca-PLGL-Dpa-AR-NH2. Dilute to 10 µM final concentration (
is typically ~8 µM; screening near balances sensitivity and reagent cost).
Detailed HTS Protocol
Workflow Validation: This protocol uses Acoustic Droplet Ejection (ADE) to transfer compounds directly from DMSO source plates to the assay plate. This eliminates the "intermediate dilution" step where hydrophobic compounds often precipitate.
Step 1: Source Plate Preparation
-
Load 10 mM 4-[1,1'-Biphenyl]-4-yl-4-piperidinol derivatives into a 384-well LDV (Low Dead Volume) source plate (e.g., Labcyte/Beckman).
-
Centrifuge at 1000 x g for 1 min to remove bubbles.
Step 2: Acoustic Dispensing (Compound Addition)
-
Target Plate: 384-well Black, Low-Volume, Non-Binding Surface (NBS) plate.
-
Use an acoustic dispenser (e.g., Echo 650) to transfer 25 nL of compound into dry wells.
-
Controls:
-
High Control (HC): 25 nL DMSO (0% Inhibition).
-
Low Control (LC): 25 nL of 10 mM GM6001 (Broad spectrum inhibitor) or 100 mM EDTA.
-
Step 3: Enzyme Addition
-
Dispense 5 µL of MMP-2 Enzyme Solution into all wells using a non-contact dispenser (e.g., Multidrop Combi).
-
Incubation 1: Centrifuge plate (1000 rpm, 30 sec). Incubate for 15 minutes at RT. This allows the biphenyl-piperidinol to equilibrate with the S1' pocket before substrate competition begins.
Step 4: Substrate Initiation
-
Dispense 5 µL of Substrate Solution into all wells.
-
Final Volume: 10 µL.
-
Final DMSO: 0.25% (Well tolerated by MMP-2).
-
-
Incubation 2: Protect from light. Incubate for 60 minutes at RT.
Step 5: Detection
-
Read fluorescence on a multimode reader (e.g., PHERAstar FSX).
-
Excitation: 320 nm
-
Emission: 405 nm
-
Gain: Adjusted to 80% of High Control signal.
-
Workflow Visualization
The following diagram illustrates the logic flow, highlighting the critical acoustic transfer step to maintain solubility.
Caption: Workflow for MMP-2 HTS. Direct acoustic transfer prevents precipitation of the lipophilic biphenyl scaffold.
Data Analysis & Quality Control
A. Z-Prime (Z') Calculation
To validate the assay window, calculate Z' for each plate:
-
Target: Z' > 0.5 is required for a robust screen.
-
Expectation: MMP FRET assays typically yield Z' > 0.7 due to the high signal-to-noise ratio of Mca/Dpa pairs.
B. Data Normalization
Calculate % Inhibition for each well:
C. Troubleshooting the Scaffold
-
Issue: Steep Hill Slope (> 2.0) in dose-response curves.
-
Cause: Compound aggregation. The biphenyl group is highly hydrophobic.
-
Solution: Increase Brij-35 concentration to 0.1% or verify solubility using dynamic light scattering (DLS).
-
-
Issue: High background fluorescence.[3]
-
Cause: Some biphenyl derivatives fluoresce in the UV range.
-
Solution: Run a "Compound Interference" control plate (Compound + Buffer + No Enzyme) to subtract intrinsic fluorescence.
-
References
- Relevance: Provides foundational protocols for DMSO solubility assessment of hydrophobic piperazine/piperidine scaffolds.
-
Rogers, M., et al. (2012).[4] A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. PLOS ONE. Retrieved from [Link]
- Relevance: Establishes the standard FRET methodology and Z-prime validation for protein-protein interaction and enzym
- Relevance: Validates the biological activity and structural relevance of the biphenyl-piperidine scaffold in MMP inhibition.
-
Balakin, K. V., et al. (2004).[5] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]
- Relevance: Authoritative source on the solubility determinants of organic scaffolds in HTS.
Sources
- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A FRET-Based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein | PLOS One [journals.plos.org]
- 4. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein | ICCB-Longwood Screening Facility [iccb.med.harvard.edu]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Protocols for the Characterization of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol
An Application Note from the Office of the Senior Scientist
Introduction
4-[1,1'-Biphenyl]-4-YL-4-piperidinol is a tertiary alcohol featuring a biphenyl moiety linked to a piperidinol core. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural resemblance to motifs found in various biologically active compounds. The precise and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical prerequisites for its use in further research, development, and quality control applications.[1]
This guide provides a suite of detailed analytical techniques and protocols designed for a full characterization workflow. As a Senior Application Scientist, my objective is not merely to list procedural steps but to impart the underlying scientific rationale, enabling researchers to adapt these methods to their specific laboratory contexts. We will explore a multi-technique approach, as no single method can provide a complete analytical picture. The synergy between chromatographic separation, spectroscopic elucidation, and mass analysis forms a self-validating system for confident characterization.
Physicochemical Properties & Initial Assessment
A foundational understanding of the molecule's properties informs the selection and optimization of analytical methods.
| Property | Value | Source / Method |
| Molecular Formula | C₁₇H₁₉NO | Calculated |
| Molecular Weight | 253.34 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[2][3] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, CHCl₃; Poorly soluble in water | Predicted based on structure |
Part 1: Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of a compound and quantifying it in various matrices. For a molecule like 4-[1,1'-Biphenyl]-4-YL-4-piperidinol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, each with specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Application: Reverse-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to semi-polar organic molecules. It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The biphenyl group in the target molecule is an excellent chromophore, making UV detection highly sensitive and specific.[4] This method is ideal for determining purity, identifying impurities, and performing quantitative assays.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 50 µg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.
-
-
Instrumentation and Conditions:
-
The following table outlines a robust starting point for method development. The use of a phosphate buffer is common, but for MS-compatibility, it should be replaced with a volatile alternative like formic acid or ammonium formate.[5][6]
Parameter Recommended Condition Rationale HPLC System Agilent 1260 Infinity or equivalent with DAD/UV detector Standard, reliable instrumentation for routine analysis. Column C18, 4.6 x 150 mm, 5 µm particle size The C18 stationary phase provides excellent hydrophobic retention for the biphenyl moiety. Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies the mobile phase to ensure the piperidine nitrogen is protonated and consistent in form. Mobile Phase B Acetonitrile Strong organic solvent for eluting the analyte. Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B A gradient is essential to elute potential impurities with different polarities and to clean the column effectively. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C Controlled temperature ensures reproducible retention times. Injection Volume 10 µL A small volume minimizes band broadening. Detection Wavelength 250 nm Biphenyl exhibits strong absorbance near this wavelength.[2][7] A full DAD scan (200-400 nm) is recommended during method development to confirm the optimal wavelength. -
-
Data Analysis:
-
Integrate the peak corresponding to the main compound.
-
Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all impurities have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined.
-
Workflow Visualization
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds.[8] Due to the polar hydroxyl (-OH) and amine (-NH) groups, 4-[1,1'-Biphenyl]-4-YL-4-piperidinol has limited volatility and may exhibit poor peak shape (tailing) on standard GC columns. Therefore, derivatization is often a necessary step to block these polar sites, increasing volatility and thermal stability.[1] Silylation is a common and effective derivatization strategy.
Experimental Protocol: GC-MS with Silylation
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the compound into a 2 mL GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before analysis. The derivatized silyl ether is now ready for injection.
-
-
Instrumentation and Conditions:
Parameter Recommended Condition Rationale GC-MS System Agilent 7890B GC with 5977A MSD or equivalent Industry standard for reliable GC-MS analysis. Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness A low-polarity column ideal for general-purpose separation of a wide range of organic compounds.[8] Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency. Injection Port Split/Splitless, 280 °C, Split ratio 20:1 High temperature ensures complete volatilization of the derivatized analyte. A split injection prevents column overloading. Oven Program Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min The temperature program separates the derivatized analyte from solvent and byproducts. MS Transfer Line 280 °C Prevents condensation of the analyte before entering the mass spectrometer. Ion Source Electron Ionization (EI) at 70 eV, 230 °C Standard EI energy produces reproducible fragmentation patterns for library matching and structural analysis. Mass Range m/z 40-550 Covers the expected mass of the derivatized compound and its fragments. -
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of the derivatized analyte.
-
The mass spectrum will confirm the molecular weight of the TMS-derivative (M.W. 253.34 - 1 H + 73 Si(CH₃)₃ = 325.48) and provide a fragmentation pattern that can be used to confirm the structure.
-
Workflow Visualization
Part 2: Spectroscopic Structural Elucidation
Spectroscopic techniques provide definitive information about the chemical structure, bonding, and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms.[9] 2D NMR experiments (like COSY and HSQC) can further establish direct bonding relationships.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
CDCl₃ is a good first choice. If the -OH or -NH protons are of particular interest and exchange too rapidly in CDCl₃, DMSO-d₆ can be used as it slows this exchange.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR: Acquire standard proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (δ 7.2-7.8 ppm): A complex multiplet pattern corresponding to the 9 protons of the biphenyl group.
-
Piperidine Ring (δ 1.5-3.5 ppm): Broad and overlapping signals for the 8 methylene protons on the piperidine ring. The protons adjacent to the nitrogen will be the most downfield.
-
Hydroxyl Proton (δ 1.5-4.0 ppm): A broad singlet that can be exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.
-
Amine Proton (δ 1.5-3.0 ppm): A broad singlet for the N-H proton, also exchangeable.
-
-
¹³C NMR:
-
Aromatic Region (δ 125-145 ppm): Multiple signals for the 12 carbons of the biphenyl ring. Carbons at the point of substitution (C1, C1', C4, C4') will have distinct chemical shifts.
-
Aliphatic Region (δ 30-75 ppm): Signals for the 5 carbons of the piperidine ring. The carbon bearing the hydroxyl and biphenyl groups (C4) will be the most downfield (~δ 65-75 ppm), followed by the carbons adjacent to the nitrogen.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key groups like -OH, -NH, C-H (aliphatic and aromatic), and C=C (aromatic).[10][11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
Acquire a background spectrum of the clean, empty crystal.
-
Acquire the sample spectrum over the range of 4000-650 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H Stretch | Tertiary Alcohol |
| ~3250 (broad) | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic (Biphenyl) |
| 3000-2850 | C-H Stretch | Aliphatic (Piperidine) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1200 | C-N Stretch | Amine |
| ~1150 | C-O Stretch | Tertiary Alcohol |
UV-Visible Spectroscopy
Principle of Application: This technique measures the absorption of UV-Vis light by the molecule, which is characteristic of the electronic transitions within its chromophores. For this compound, the biphenyl system is the dominant chromophore and will produce a distinct absorption profile.[4][13]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in a UV-transparent solvent like methanol or ethanol.
-
Dilute the stock solution to obtain an absorbance reading between 0.2 and 1.0 AU (typically a concentration of 5-10 µg/mL).
-
-
Data Acquisition:
-
Spectrophotometer: Shimadzu UV-2400 or equivalent.
-
Use a matched pair of 1 cm quartz cuvettes. Use the solvent as a blank.
-
Scan the sample from 200 to 400 nm.
-
-
Expected Absorption Maximum (λmax):
Part 3: Integrated Analytical Strategy
A comprehensive characterization relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and together they create a high-confidence profile of the molecule's identity, purity, and structure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rxiv.org [rxiv.org]
- 3. rsc.org [rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Separation of 4-Piperidinol, 1-benzyl-4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. policija.si [policija.si]
- 7. PhotochemCAD | Biphenyl [photochemcad.com]
- 8. cmbr-journal.com [cmbr-journal.com]
- 9. alpaipars.com [alpaipars.com]
- 10. Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Absorption [Biphenyl] | AAT Bioquest [aatbio.com]
developing radiolabeled 4-[1,1'-Biphenyl]-4-YL-4-piperidinol for PET imaging
An Application Guide for the Development of [¹⁸F]FB-BPP: A Radiolabeled 4-[1,1'-Biphenyl]-4-yl-4-piperidinol for PET Imaging of Sigma-2 Receptors
Introduction
The 4-[1,1'-biphenyl]-4-yl-4-piperidinol scaffold is a privileged structure in medicinal chemistry, recognized for its interaction with various central nervous system (CNS) targets and cancer-related biomarkers. Notably, derivatives of this scaffold have shown high affinity for sigma receptors, particularly the sigma-2 (σ₂) subtype. Sigma-2 receptors are overexpressed in a variety of solid tumors and are considered a biomarker of tumor proliferation, making them an attractive target for diagnostic imaging and targeted therapy.[1] Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that allows for the quantitative visualization of biological processes in vivo.[2][3] The development of a PET radiotracer based on the 4-[1,1'-biphenyl]-4-yl-4-piperidinol core could provide a valuable tool for oncological research, aiding in tumor diagnosis, staging, and monitoring response to therapy.
This application note provides a comprehensive guide for the synthesis, radiolabeling, and preclinical evaluation of a novel PET tracer, [¹⁸F]4-(2-fluoroethoxy)-benzyl-4-[1,1'-biphenyl]-4-yl-piperidin-1-ol, hereafter referred to as [¹⁸F]FB-BPP. We will detail a robust protocol for the multi-step synthesis of a suitable precursor, the automated radiosynthesis with Fluorine-18 (¹⁸F), rigorous quality control procedures, and initial in vitro and in vivo evaluation methods. Fluorine-18 is the radionuclide of choice for this application due to its near-ideal half-life (t½ ≈ 110 min), low positron energy, and well-established labeling chemistries, which allow for multi-dose production and distribution to clinical centers.[4][5][6]
Part 1: Precursor Synthesis and Characterization
The successful radiosynthesis of [¹⁸F]FB-BPP relies on the availability of a high-purity precursor molecule designed for efficient and specific incorporation of the ¹⁸F radionuclide. Here, we propose the synthesis of a tosylated precursor, 2-((4-((4-hydroxy-4-(p-tolyl)piperidin-1-yl)methyl)phenoxy)methyl)ethyl 4-methylbenzenesulfonate, which allows for a single-step nucleophilic substitution reaction with [¹⁸F]fluoride.
Rationale for Precursor Design
The chosen precursor features a terminal tosylate group, which is an excellent leaving group for nucleophilic substitution with the [¹⁸F]fluoride anion.[7] The ethylene glycol linker serves to increase the hydrophilicity of the final tracer, which can improve pharmacokinetic properties and reduce non-specific binding. The labeling is performed on this linker, distal from the core pharmacophore (the biphenyl-piperidinol moiety), to minimize any potential interference with its binding affinity to the sigma-2 receptor.
Synthetic Scheme
A plausible multi-step synthesis for the precursor is outlined below. Each step should be followed by purification (e.g., column chromatography) and characterization (e.g., ¹H NMR, ¹³C NMR, MS) to ensure the identity and purity of the intermediates and the final precursor.
Caption: Synthetic workflow for the tosylated precursor of [¹⁸F]FB-BPP.
Step-by-Step Synthesis Protocol
-
Step 1: Synthesis of 1-((4-hydroxyphenyl)methyl)-4-(p-tolyl)piperidin-4-ol (Intermediate 1)
-
To a solution of 4-hydroxy-4-(p-tolyl)piperidine (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and 4-(bromomethyl)phenol (1.1 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After completion, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1.
-
-
Step 2: Synthesis of the Tosylated Precursor
-
To a solution of Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of ethylene glycol monotosylate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final precursor by silica gel column chromatography. Confirm structure and purity (>98%) by NMR and LC-MS.
-
Part 2: Automated Radiosynthesis of [¹⁸F]FB-BPP
The radiosynthesis is designed for an automated synthesis module to ensure reproducibility and radiation safety. The procedure involves a two-step, one-pot reaction sequence: the nucleophilic fluorination followed by solid-phase extraction (SPE) purification.
Radiolabeling Workflow Diagram
Caption: Automated workflow for the radiosynthesis and purification of [¹⁸F]FB-BPP.
Detailed Radiosynthesis Protocol
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (QMA) light carbonate cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in acetonitrile/water (95:5 v/v).
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C. This step is critical to remove water, which can significantly reduce the nucleophilicity of the fluoride ion.[4]
-
-
Nucleophilic Fluorination:
-
A solution of the tosylated precursor (2-4 mg) in anhydrous dimethyl sulfoxide (DMSO, 0.5 mL) is added to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
The reaction vessel is sealed and heated to 120 °C for 10 minutes.
-
-
Purification by Solid-Phase Extraction (SPE):
-
After cooling, the reaction mixture is quenched with 4 mL of water.
-
The diluted mixture is passed through a pre-conditioned C18 Sep-Pak cartridge. The [¹⁸F]FB-BPP product is retained on the cartridge, while unreacted [¹⁸F]fluoride and polar impurities pass through to waste.
-
The cartridge is washed with 10 mL of water to remove any remaining impurities.
-
The final product, [¹⁸F]FB-BPP, is eluted from the C18 cartridge with 1 mL of ethanol.
-
-
Formulation:
-
The ethanolic solution of the product is diluted with sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Part 3: Quality Control Protocols
To ensure the safety and efficacy of the radiotracer for preclinical studies, a series of quality control tests must be performed on the final product. This is a self-validating system to guarantee the identity, purity, and stability of each batch.
| Parameter | Method | Specification | Rationale |
| Identity | Radio-HPLC | Retention time of the radioactive peak matches that of the non-radioactive standard. | Confirms that the radioactive product is indeed [¹⁸F]FB-BPP. |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | > 95% | Ensures that the vast majority of the radioactivity is from the desired tracer, minimizing off-target effects from radioactive impurities. |
| Molar Activity (Aₘ) | Calculated from HPLC data | > 40 GBq/µmol (>1.1 Ci/µmol) at end of synthesis.[8] | High molar activity is crucial to avoid saturation of the target receptors and to minimize potential pharmacological effects from the injected mass. |
| pH | pH paper or meter | 5.5 - 7.5 | Ensures the final formulation is physiologically compatible and safe for intravenous injection. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm | Confirms that solvent levels are below the limits specified by pharmacopeial standards (e.g., USP <467>). |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.9% (¹⁸F peak at 511 keV) | Confirms that the radioactivity originates solely from ¹⁸F decay. |
| Sterility & Endotoxins | Standard microbiological tests | Sterile and < 175 EU/V | Essential for ensuring the safety of the injectable formulation. |
Protocol: Radiochemical Purity by HPLC
-
System: HPLC with a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution (e.g., 45:55 Acetonitrile:Water with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detectors: UV detector (set at a wavelength appropriate for the biphenyl chromophore, e.g., 254 nm) in series with a radioactivity detector.
-
Procedure:
-
Inject a small aliquot (~10 µL) of the non-radioactive standard solution to determine its retention time.
-
Inject an aliquot (~10 µL) of the final [¹⁸F]FB-BPP formulation.
-
Integrate the peaks from the radioactivity chromatogram.
-
Calculate radiochemical purity as: (Area of [¹⁸F]FB-BPP peak / Total area of all radioactive peaks) x 100%.
-
Part 4: Application Protocols for Preclinical Evaluation
Protocol 1: In Vitro Cell Uptake Assay
This protocol is designed to confirm the specific uptake of [¹⁸F]FB-BPP in cells expressing the target (sigma-2 receptors) and to demonstrate that this uptake can be blocked by a known sigma-2 ligand.
-
Cell Culture: Culture a high-expressing sigma-2 cell line (e.g., EMT6 breast cancer cells) and a low-expressing control cell line in appropriate media.
-
Assay Setup: Plate cells in 24-well plates and allow them to adhere overnight.
-
Incubation:
-
Total Uptake: Add [¹⁸F]FB-BPP (approx. 37 kBq/well) to the cells and incubate for a set time (e.g., 60 minutes) at 37 °C.
-
Non-specific Uptake (Blocking): In a separate set of wells, pre-incubate the cells with a high concentration (e.g., 10 µM) of a known sigma-2 ligand (e.g., haloperidol) for 20 minutes before adding [¹⁸F]FB-BPP.
-
-
Washing: After incubation, aspirate the media and wash the cells three times with ice-cold PBS to stop uptake and remove unbound radioactivity.
-
Quantification: Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH) and measure the radioactivity in each well using a gamma counter. Measure protein concentration to normalize uptake values.
-
Analysis: Calculate specific uptake as (Total Uptake) - (Non-specific Uptake). A significant reduction in uptake in the blocked group indicates target-specific binding.
Protocol 2: In Vivo PET/CT Imaging in a Tumor Xenograft Model
This protocol outlines a typical initial PET/CT imaging study to assess the biodistribution and tumor-targeting properties of [¹⁸F]FB-BPP.
-
Animal Model: Use immunodeficient mice bearing xenograft tumors from a high sigma-2 expressing cell line (e.g., EMT6).
-
Animal Preparation: Anesthetize the mouse with isoflurane (2-3% in oxygen). Maintain body temperature using a heating pad.
-
Radiotracer Injection: Administer [¹⁸F]FB-BPP (3.7-7.4 MBq) via a tail vein catheter.
-
Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes. This allows for the generation of time-activity curves (TACs) for various organs.
-
CT Scan: Following the PET scan, acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis:
-
Reconstruct the PET/CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs (brain, heart, liver, kidneys, muscle).
-
Generate TACs and calculate the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the end of the imaging session, euthanize the animal.
-
Harvest the tumor and major organs, weigh them, and measure their radioactivity in a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
References
-
ResearchGate. A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors. Available at: [Link]
-
ChemRxiv. A single-step radiolabeling strategy for PET, SPECT, and therapeutic radionuclides using nanoparticles as a universal chelator. Available at: [Link]
-
SNMMI. Synthesis and evaluation of pyridothiophene compounds for imaging α-synuclein with PET. Available at: [Link]
-
Nature Protocols. One-step 18 F labeling of biomolecules using organotrifluoroborates. Available at: [Link]
-
PubMed. Synthesis, Preclinical Evaluation, and First-in-Human PET Study of [68Ga]-Labeled Biphenyl-Containing PSMA Tracers. Available at: [Link]
-
ResearchGate. Synthesis, Preclinical Evaluation, and First-in-Human PET Study of [ 68 Ga]-Labeled Biphenyl-Containing PSMA Tracers | Request PDF. Available at: [Link]
-
ACS Publications. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Available at: [Link]
-
PMC. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Available at: [Link]
-
PubMed. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Available at: [Link]
-
Frontiers. Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Available at: [Link]
-
PubMed. Development and evaluation of biphenyl-based small-molecule radiotracers for PET imaging of PD-L1 in tumor. Available at: [Link]
-
PMC. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Available at: [Link]
-
Kenis Group at UIUC. Microfluidic radiolabeling of biomolecules with PET radiometals. Available at: [Link]
-
Radiology Key. Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Available at: [Link]
-
ResearchGate. Synthesis and Preclinical Evaluation of Peptide Dimer-Based PET Tracers for Imaging VEGFR-2 Expression in Tumors. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Available at: [Link]
-
OpenWorks @ MD Anderson. Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. Available at: [Link]
-
ResearchGate. (PDF) Design and Preclinical Evaluation of Novel 18F-Labeled Phenoxyalkylguanidines Radiotracers for Norepinephrine Transporter PET Imaging. Available at: [Link]
-
PMC. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Available at: [Link]
-
ResearchGate. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Available at: [Link]
-
CUNY Academic Works. 18F‑Based Pretargeted PET Imaging Based on Bioorthogonal Diels− Alder Click Chemistry. Available at: [Link]
-
PubMed. Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Available at: [Link]
-
PMC. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Available at: [Link]
Sources
- 1. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psec.uchicago.edu [psec.uchicago.edu]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 6. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step 18F labeling of biomolecules using organotrifluoroborates | Springer Nature Experiments [experiments.springernature.com]
Assessing the Cytotoxicity of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Derivatives: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for assessing the cytotoxic potential of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol derivatives. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible assessment of cytotoxicity. The piperidine scaffold is a significant feature in many pharmaceuticals, and understanding the cytotoxic profile of its derivatives is crucial for drug development.[1]
Foundational Principles of Cytotoxicity Assessment
The initial evaluation of any potential therapeutic agent involves a thorough in vitro cytotoxicity screening.[1] This process is essential to determine a compound's therapeutic window—the concentration range where it can exert its desired pharmacological effect without causing significant harm to healthy cells. This guide will focus on a multi-assay approach to provide a comprehensive understanding of how 4-[1,1'-Biphenyl]-4-YL-4-piperidinol derivatives impact cell health. We will explore assays that measure metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
Experimental Design: A Multi-Faceted Approach
To obtain a comprehensive cytotoxicity profile, it is recommended to employ a panel of assays that interrogate different cellular processes. This approach mitigates the risk of misleading results from a single assay and provides a more holistic view of the compound's effects.
Key Cytotoxicity Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[2]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[3]
-
Apoptosis Assays (Annexin V/Propidium Iodide): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
The following diagram illustrates the overall workflow for assessing the cytotoxicity of the test compounds.
Caption: Overall workflow for cytotoxicity assessment.
Detailed Protocols
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the therapeutic target of the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol derivatives. It is advisable to include both cancerous and non-cancerous cell lines to determine the selectivity index (SI), a measure of the compound's therapeutic window.[1] For example, if the compounds are being investigated as anti-cancer agents, a relevant cancer cell line (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a normal, non-cancerous cell line (e.g., MCF-10A for non-cancerous breast epithelial cells, Hs27 for fibroblasts) should be used.[5][6]
General Cell Culture Protocol:
-
Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[2][7] The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[9][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[9][10]
Caption: Step-by-step workflow of the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[3][12]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to have appropriate controls:
-
Vehicle Control: Cells treated with the same solvent used for the test compound.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis solution to induce maximum LDH release.
-
Negative Control (Spontaneous LDH Release): Untreated cells.[13]
-
-
Sample Collection: After the treatment period, centrifuge the plate to pellet the cells. Carefully transfer the supernatant (cell culture medium) to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3][12]
Apoptosis Assay Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[15] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[4] The data will allow for the quantification of:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Analysis and Interpretation
For the MTT and LDH assays, the percentage of cell viability or cytotoxicity is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth or viability, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
The results should be summarized in clear and concise tables.
Table 1: Hypothetical IC50 Values (µM) of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Derivatives after 48h Treatment
| Compound | Cancer Cell Line (e.g., MCF-7) | Normal Cell Line (e.g., MCF-10A) | Selectivity Index (SI) |
| Derivative A | 5.2 | 58.1 | 11.2 |
| Derivative B | 12.8 | 95.3 | 7.4 |
| Derivative C | 25.1 | >100 | >4.0 |
| Positive Control (e.g., Doxorubicin) | 0.8 | 2.5 | 3.1 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anti-cancer drug.[1]
Mechanistic Insights and Further Investigations
The initial cytotoxicity data can provide clues about the potential mechanism of action. For instance, a positive result in the Annexin V assay suggests the induction of apoptosis.[1] Further experiments to elucidate the mechanism could include:
-
Caspase Activity Assays: To measure the activation of key apoptotic enzymes like caspase-3 and -7.[4]
-
Western Blotting: To analyze the expression levels of key apoptotic regulatory proteins such as Bax and Bcl-2.[4]
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following practices are essential:
-
Replicates: Perform all experiments with at least three biological replicates.
-
Controls: Include appropriate positive and negative controls in every assay.
-
Data Normalization: Normalize the data to the vehicle control to account for any solvent effects.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects.
By following these detailed protocols and adhering to the principles of scientific integrity, researchers can obtain a robust and comprehensive assessment of the cytotoxic potential of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol derivatives, a crucial step in the drug discovery and development process.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide) by dehydrogenases in active mitochondria of living cells as an estimate of viable cell number. Retrieved from [Link]
-
Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
-
Ramos-Guzmán, C. A., et al. (2022). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Cell Communication and Signaling, 20(1), 13. [Link]
-
Wiemer, J. C., et al. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (113), 54232. [Link]
-
Wang, Y., et al. (2022). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Sheridan, C. M., & Martin, S. J. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0269081. [Link]
-
ResearchGate. (n.d.). The most sensitive cell lines towards the target compounds 6i, 6j, 6n.... Retrieved from [Link]
-
PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]
-
Unknown. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. clyte.tech [clyte.tech]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 15. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimization of Reaction Conditions for 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and derivatization of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol and its analogues. This scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and functionalization. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to optimize your reaction conditions and ensure the integrity of your results.
Section 1: Synthesis of the Biphenyl-Piperidinol Core via Suzuki-Miyaura Coupling
The creation of the biphenyl moiety is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. While robust, this reaction is sensitive to multiple parameters that can affect yield and purity.
FAQ 1.1: My Suzuki coupling reaction is sluggish, incomplete, or fails entirely. What are the primary causes and how can I troubleshoot them?
A stalled Suzuki coupling can often be traced back to the deactivation of the palladium catalyst or issues with the reagents. The catalytic cycle relies on the palladium center remaining in its active Pd(0) oxidation state.
Core Issues & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen in the reaction mixture, rendering it inactive.[1] Similarly, phosphine ligands, which are crucial for stabilizing the catalyst, are susceptible to oxidation.[1]
-
Solution: Rigorous degassing of solvents and the reaction vessel is critical. This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[1] Always use fresh ligands or those that have been stored properly under an inert atmosphere.
-
-
Inefficient Precatalyst Reduction: Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) form. If this reduction is inefficient, the catalytic cycle will not initiate properly.[1]
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern Buchwald precatalysts, which are designed to form the active catalyst more reliably.[1]
-
-
Base and Solvent Integrity: The base is crucial for activating the boronic acid for the transmetalation step.[1] Its effectiveness can be highly dependent on the solvent system.
-
Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a fine, dry powder. If a reaction is failing with one base, screening others is a logical step. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] In some cases, switching to a single-phase solvent system like DMF or dioxane with an appropriate base may be beneficial.[2]
-
FAQ 1.2: I am observing a significant amount of homocoupling byproducts (biphenyl from the boronic acid or a bi-aryl from the halide). How can I suppress this?
Homocoupling is a common side reaction in Suzuki couplings, and its primary cause is the presence of oxygen.[3] Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[3]
Core Issues & Solutions:
-
Oxygen Contamination: As mentioned above, oxygen is the main culprit.
-
Solution: Improve your degassing procedure. Ensure all reagents and solvents are thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Catalyst Choice: The in situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid or phosphine ligand in a process that leads to homocoupling.[1]
-
Solution: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can often mitigate this issue by removing the need for an in situ reduction step.[1]
-
-
Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.[3]
-
Solution: While many Suzuki reactions require heat, running the reaction at the lowest effective temperature can help minimize this side reaction. Consider a temperature screen to find the optimal balance between reaction rate and selectivity.
-
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₂CO₃ or K₃PO₄).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Sparge the mixture with Argon for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No Reaction / Low Conversion | Inactive catalyst or ligands | Use fresh catalyst/ligands. Ensure rigorous degassing to prevent oxidation.[1] |
| Ineffective base or solvent | Screen different bases (K₂CO₃, K₃PO₄, CsF).[1] Ensure adequate mixing in biphasic systems. | |
| Low reaction temperature | Cautiously increase the temperature in increments of 10 °C.[1] | |
| Significant Homocoupling | Oxygen in the reaction mixture | Improve degassing protocol (sparge with Ar/N₂ or use freeze-pump-thaw cycles).[1][3] |
| Catalyst reduction side reaction | Use a direct Pd(0) source like Pd(PPh₃)₄.[1] |
| Deborylation of Boronic Acid | Boronic acid instability | Use the boronic acid as soon as possible after purchase/synthesis. Consider using more stable boronate esters (e.g., pinacol esters). |
Diagram 1: Troubleshooting Workflow for Suzuki Coupling
Caption: Decision workflow for selecting an appropriate N-derivatization method.
Section 3: Purification and Characterization
The basicity of the piperidine nitrogen often introduces challenges during purification, particularly with silica gel chromatography.
FAQ 3.1: My compound streaks (tails) significantly during silica gel chromatography, leading to poor separation and low recovery. How can I resolve this?
Tailing is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel. This can sometimes lead to irreversible binding. [4] Core Issues & Solutions:
-
Acid-Base Interaction: The lone pair on the piperidine nitrogen forms a strong interaction with the acidic silica surface.
-
Solution 1 (Mobile Phase Modifier): Neutralize the silica's activity by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol to the mobile phase. [4]This competitively binds to the acidic sites, allowing your compound to elute symmetrically.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds. [4] * Solution 3 (Alternative Purification): For crystalline solids, recrystallization is often a superior method for achieving high purity. [4][5]For compounds with significant differences in acidity/basicity from the impurities, an acid-base extraction can also be effective.
-
Diagram 3: Purification Method Selection Workflow
Caption: A decision-making guide for selecting a purification method for piperidine derivatives.
References
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
H2O. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2017). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Retrieved from [Link]
-
ResearchGate. (2020). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[1,1'-Biphenyl]-4-YL-4-piperidinol analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability with this chemical scaffold. Our goal is to equip you with the scientific rationale and practical protocols to systematically diagnose and overcome permeability issues in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the cell permeability of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol analogs.
FAQ 1: Why do my 4-[1,1'-Biphenyl]-4-YL-4-piperidinol analogs consistently show low permeability in my Caco-2 assays?
Poor permeability in Caco-2 assays for this class of compounds often stems from a combination of their inherent physicochemical properties. The biphenyl group contributes to high lipophilicity, which can be beneficial for membrane partitioning, but the overall structure, particularly the piperidinol moiety, can lead to a high polar surface area (PSA) and a significant number of hydrogen bond donors (HBDs).[1][2][3][4][5] These factors increase the energy penalty required for the compound to move from the aqueous environment into the hydrophobic core of the cell membrane.[1][2]
Furthermore, the piperidine ring, while a common scaffold in pharmaceuticals, can contribute to high metabolic instability or make the compound a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell.[6][7]
FAQ 2: I observed good permeability in my PAMPA assay, but this doesn't translate to my cell-based assays. What could be the reason for this discrepancy?
This is a classic scenario that often points towards the involvement of active transport mechanisms not present in the Parallel Artificial Membrane Permeability Assay (PAMPA).[8][9] PAMPA is a cell-free model that primarily measures passive diffusion across an artificial lipid membrane.[8][9][10] If your compound is a substrate for efflux transporters, such as P-gp, it will be actively pumped out of cells in assays like Caco-2, resulting in low apparent permeability.[6][11] PAMPA, lacking these transporters, would overestimate the permeability.[9]
Another possibility is metabolism of the compound by enzymes present in Caco-2 cells, which can lead to lower recovery of the parent compound.[11]
FAQ 3: How can I quickly assess if my compound is an efflux transporter substrate?
A bidirectional Caco-2 assay is the most direct way to determine if your compound is subject to active efflux.[6][11] In this assay, you measure the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[11][12]
You can also perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp.[12] A significant increase in A-B permeability in the presence of the inhibitor suggests your compound is an efflux substrate.[12]
FAQ 4: What is the ideal range for physicochemical properties like LogP and PSA for this class of compounds?
While there are no absolute rules, general guidelines like Lipinski's Rule of 5 can be a starting point.[13] However, for complex scaffolds like the 4-[1,1'-biphenyl]-4-yl-4-piperidinol series, a nuanced approach is necessary.
| Property | General Guideline | Considerations for Biphenyl-Piperidinol Analogs |
| cLogP | < 5 | The biphenyl group can drive this value up. A balance is crucial; high lipophilicity can improve membrane partitioning but may also increase non-specific binding and reduce aqueous solubility.[14] |
| Molecular Weight (MW) | < 500 | Increasing MW can negatively impact permeability.[4] |
| Hydrogen Bond Donors (HBDs) | < 5 | The piperidinol hydroxyl group is a key contributor. Masking this group can be a viable strategy.[15][16] |
| Hydrogen Bond Acceptors (HBAs) | < 10 | The piperidine nitrogen can act as an acceptor. |
| Polar Surface Area (PSA) | < 140 Ų | High PSA is often a major hurdle for permeability.[17] Strategies to reduce PSA are critical. |
Table 1: General Physicochemical Property Guidelines and Specific Considerations.
It's important to note that these are guidelines, and balancing these properties is key. For instance, sometimes a higher lipophilicity can be tolerated if the PSA is low.[14]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental challenges.
Guide 1: Low Permeability Observed in Initial Screens
If your 4-[1,1'-Biphenyl]-4-YL-4-piperidinol analog shows poor permeability in initial screens (e.g., PAMPA or single-direction Caco-2), follow this workflow:
Caption: Workflow for addressing low initial permeability.
Step-by-Step Actions:
-
Assess Physicochemical Properties: Use computational tools to calculate properties like cLogP, PSA, and the number of HBDs and HBAs.[18][19] This will help identify the most likely cause of poor permeability.
-
Modify Lipophilicity (cLogP):
-
If too high: Consider replacing the biphenyl group with a less lipophilic aromatic system or introducing small polar groups.
-
If too low: Explore adding small, non-polar substituents to the biphenyl or piperidine rings.
-
-
Reduce Polar Surface Area (PSA) and Mask Hydrogen Bond Donors (HBDs):
-
The hydroxyl group on the piperidine is a primary target. Consider converting it to an ether or an ester. This can also be a prodrug strategy where the ester is cleaved intracellularly.[15][20][21][22][23]
-
Investigate if intramolecular hydrogen bonding can be engineered into the molecule to shield polar groups in non-polar environments.[1][2][16]
-
-
Improve Aqueous Solubility: If poor solubility is contributing to low apparent permeability, consider strategies like salt formation or formulation approaches.[24][25][26][27]
-
Re-synthesize and Re-test: After making targeted modifications, synthesize the new analog and re-evaluate its permeability.
Guide 2: Discrepancy Between PAMPA and Caco-2 Results
When high permeability in PAMPA does not translate to Caco-2 assays, active efflux is the primary suspect.
Caption: Workflow for investigating PAMPA and Caco-2 discrepancies.
Step-by-Step Actions:
-
Perform Bidirectional Caco-2 Assay: As detailed in FAQ 3, this is the definitive experiment to confirm active efflux.[11]
-
Structural Modification to Evade Efflux:
-
Slight modifications to the structure can sometimes disrupt recognition by efflux transporters. This can involve altering the substitution pattern on the piperidine or biphenyl rings.
-
The addition of certain functional groups can sometimes block the binding site of the efflux pump.
-
-
Investigate Metabolism: If the efflux ratio is low, consider that the compound may be rapidly metabolized by the Caco-2 cells. Analyze the acceptor compartment for metabolites using LC-MS/MS.
-
Check for Low Recovery: Low compound recovery in the Caco-2 assay can indicate issues like non-specific binding to the plate or accumulation within the cell monolayer.[11][28]
Section 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF)[8]
-
96-well acceptor plate[8]
-
Lipid solution (e.g., lecithin in an organic solvent like hexane or dodecane)[8][29]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and reference compounds (with known low and high permeability)
Procedure:
-
Prepare the Donor Plate: a. Coat each well of the filter plate with a small volume (e.g., 5 µL) of the lipid solution.[29] b. Allow the solvent to evaporate completely (e.g., for 20 minutes).[8]
-
Prepare the Acceptor Plate: a. Fill each well of the acceptor plate with buffer (e.g., 280-300 µL of PBS with a small percentage of DMSO to aid solubility).[8][29]
-
Prepare Test Compounds: a. Dissolve test compounds in buffer to a final concentration of typically 10 µM.[9][29]
-
Start the Assay: a. Add the test compound solutions to the donor plate wells (e.g., 150-200 µL).[8][29] b. Place the donor plate onto the acceptor plate to form a "sandwich".[8]
-
Incubation: a. Incubate the plate assembly at room temperature for a set period (e.g., 5 hours) with gentle shaking.[8][9][10]
-
Analysis: a. After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV absorbance.[8][10]
-
Data Calculation: a. Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
This protocol is for assessing both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds, reference compounds, and efflux inhibitors (e.g., verapamil)
-
TEER meter
Procedure:
-
Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed the cells onto the Transwell inserts at an appropriate density. c. Culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[12][30]
-
Monolayer Integrity Check: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be within the lab's established range (e.g., 300-500 Ω·cm²).[12] b. Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer tightness.[12]
-
Permeability Assay (A-B Direction): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side. c. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking. d. Take samples from both compartments for analysis.
-
Permeability Assay (B-A Direction): a. On a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (acceptor) side. b. Incubate and sample as in the A-B direction.
-
Analysis: a. Quantify the compound concentration in all samples using LC-MS/MS.
-
Data Calculation: a. Calculate the Papp values for both the A-B and B-A directions. b. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[12]
Section 4: Advanced Strategies
Prodrug Approach
For compounds where direct modification of the core scaffold compromises activity, a prodrug approach can be highly effective.[15][21][22] This involves masking a polar functional group, like the piperidinol hydroxyl, with a labile moiety that is cleaved in vivo to release the active parent drug.[15][23]
-
Ester Prodrugs: Converting the hydroxyl group to an ester can significantly reduce the HBD count and increase lipophilicity, thereby improving passive diffusion.[20]
Formulation Strategies
If structural modifications are not feasible, formulation strategies can be employed to improve the bioavailability of poorly permeable compounds.[24][25][31]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[25][31] This can enhance the dissolution and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its solubility and permeability characteristics and potentially protect it from efflux transporters.[26]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the cell permeability challenges associated with 4-[1,1'-Biphenyl]-4-YL-4-piperidinol analogs, accelerating the development of these promising therapeutic agents.
References
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors | ACS Chemical Biology.
- Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate.
- Recent advances in computational prediction of drug absorption and permeability in drug discovery. - SciSpace.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Prediction of ADME properties, Part 1: Classification models to predict Caco-2 cell permeability using atom-based bilinear indices | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO.
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models - Mimetas.
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing.
- H-bond donors and acceptors: Significance and symbolism.
- Protocol Note - Sigma-Aldrich.
- Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
- pampa-permeability-assay.pdf - Technology Networks.
- Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs | ADMET and DMPK - IAPC Journals.
- What has polar surface area ever done for drug... : Future Medicinal Chemistry - Ovid.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis.
- Hydrogen bonding - MolModa Documentation - Durrant Lab.
- Caco-2 permeability assay - Creative Bioarray.
- Estimation of ADME Properties in Drug Discovery: Predicting Caco-2 Cell Permeability Using Atom-Based Stochastic and - Sciforum.
- Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications.
- Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed.
- Recent Advances in Computational Prediction of Drug Absorption and Permeability in Drug Discovery | Bentham Science Publishers.
- Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides | Journal of Medicinal Chemistry - ACS Publications.
- Caco-2 Permeability Assay - Evotec.
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... - PMC.
- Role of Piperine as an Effective Bioenhancer in Drug Absorption - ResearchGate.
- Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs - Enamine.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. One moment, please... [pub.iapchem.org]
- 5. Hydrogen bonding - MolModa Documentation [durrantlab.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. scispace.com [scispace.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 21. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. upm-inc.com [upm-inc.com]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 28. enamine.net [enamine.net]
- 29. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 30. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. japsonline.com [japsonline.com]
refining crystallization methods for 4-[1,1'-Biphenyl]-4-YL-4-piperidinol for X-ray analysis
Ticket Subject: Optimization of SCXRD Crystallization for 4-[1,1'-Biphenyl]-4-yl-4-piperidinol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to crystallize 4-[1,1'-Biphenyl]-4-yl-4-piperidinol , a molecule exhibiting "schizophrenic" solubility behavior. It contains a rigid, hydrophobic biphenyl tail and a polar, hydrogen-bonding piperidinol head. This amphiphilic nature often leads to "oiling out" or micro-crystalline precipitation rather than the single, block-like crystals required for X-ray diffraction.
This guide moves beyond standard evaporation methods, which likely failed you, and focuses on controlled diffusion and conformational locking via salt formation.
Module 1: The Solubility Matrix
Diagnostic Step: Before attempting crystallization, you must map the solubility. This molecule requires a "Goldilocks" solvent system—one that solubilizes the biphenyl rings without drowning the polar head group.
Solvent Classifications
| Solvent Role | Recommended Solvents | Interaction Mechanism |
| Primary Solvent (Good) | Dichloromethane (DCM) | Solubilizes the biphenyl system via van der Waals forces. |
| Methanol (MeOH) | Engages the -OH and -NH groups via H-bonding. | |
| Tetrahydrofuran (THF) | Good intermediate polarity; excellent for slow evaporation. | |
| Anti-Solvent (Bad) | Hexanes / Pentane | Induces precipitation by disrupting hydrophobic solvation. |
| Diethyl Ether | Gentle anti-solvent; high vapor pressure (diffuses quickly). | |
| Acetonitrile | Often acts as a weak anti-solvent for this specific class. |
The "Golden Ratio"
For this specific piperidinol derivative, pure solvents rarely work for SCXRD. Recommendation: Use a Binary Solvent System .
-
Ratio: 1:1 or 2:1 (DCM : Methanol).
-
Why: DCM keeps the biphenyl tail happy; MeOH keeps the piperidine head in solution. This prevents premature crashing.
Module 2: Primary Protocol (Vapor Diffusion)
Methodology: Sitting Drop or Vial-in-Vial Vapor Diffusion. Objective: To slowly increase supersaturation, allowing the molecule to organize its biphenyl rings (pi-stacking) before the lattice closes.
Step-by-Step Protocol
-
Prepare the Inner Solution: Dissolve 5–10 mg of 4-[1,1'-Biphenyl]-4-yl-4-piperidinol in 0.5 mL of the Primary Solvent (e.g., DCM/MeOH mix). Ensure it is clear, not cloudy. Filter through a 0.45 µm PTFE syringe filter if necessary.
-
Prepare the Outer Reservoir: In a larger vial, place 2–3 mL of the Anti-Solvent (e.g., Hexane or Diethyl Ether).
-
The Setup: Place the small open vial inside the larger vial. Cap the large vial tightly.
-
The Wait: Store at 4°C (Refrigerator) .
-
Technical Note: Lower temperature reduces the kinetic energy of the molecules, reducing the "jiggle" of the flexible piperidine ring and encouraging ordered packing.
-
Visualizing the Workflow
The following diagram outlines the decision logic for solvent selection and method execution.
Figure 1: Decision Matrix for Solvent Selection and Troubleshooting Logic.
Module 3: Advanced Troubleshooting (The "Ticket" System)
Ticket #001: The Sample "Oiled Out"
Symptom: Instead of crystals, you see viscous droplets at the bottom of the vial. Root Cause: The molecule is flexible.[1] It reached a "metastable liquid" phase before organizing into a solid. This is common with biphenyl-piperidinol derivatives due to rotational freedom. Resolution Protocol:
-
Temperature Shock: Move the vial to a freezer (-20°C). The oil may solidify into an amorphous solid.[2]
-
Re-dissolve & Seed: Warm it back up to dissolve, then add a microscopic speck of the amorphous solid (or scratching dust) to the clear solution. This provides a nucleation template.
-
Switch Anti-Solvent: If using Hexane, switch to Pentane . Pentane diffuses faster but is "lighter," sometimes preventing the harsh phase separation that causes oiling.
Ticket #002: Crystals are "Twinned" or Clumped
Symptom: Crystals look like needles growing out of a central point (sea urchin shape) or overlapping plates. Root Cause: Nucleation rate was too high. The anti-solvent diffused too quickly. Resolution Protocol:
-
Dilution: Halve the concentration of your starting solution.
-
Barrier Diffusion: Place a layer of Parafilm over the inner vial and poke one tiny hole with a needle. This physically slows the vapor exchange rate.
Ticket #003: No Crystals (Solution stays clear)
Symptom: After 2 weeks, the solution is still clear. Root Cause: The piperidine amine is too basic and flexible, preventing lattice locking. Resolution Protocol: Salt Formation.
-
Theory: Protonating the amine (NH -> NH2+) locks the nitrogen geometry and introduces strong ionic/hydrogen bonding anchors.
-
Action: Add 1 equivalent of Fumaric Acid or Hydrochloric Acid (in ether) to your solution.
-
Result: Salts of piperidinols often crystallize 10x faster and with better order than the free base [1].
Module 4: The "Salt" Pathway (Conformational Locking)
If the free base fails, converting the molecule to a salt is the industry standard for rescuing X-ray projects.
Figure 2: Mechanism of Salt Formation to induce crystallinity.
FAQ: Rapid Response
Q: Can I use water as an anti-solvent? A: No. While the molecule is insoluble in water, water is too polar and will likely cause immediate, amorphous precipitation (crashing out) rather than crystal growth. Stick to Hexanes or Ether.
Q: My crystals are thin plates that bend. Are they usable? A: Likely not. Bending indicates disorder in the stacking layers (slip planes). Try growing them thicker by slowing down the evaporation/diffusion rate (see Ticket #002).
Q: How do I handle the crystal for mounting? A: Use Paratone-N oil . Do not let the crystal dry out. These crystals often contain solvent molecules (solvates) in the lattice.[3] If they dry, the lattice collapses, and the crystal turns opaque (loses diffraction). Mount them cold (under a cryo-stream) immediately [2].
References
-
Anderson, K. M., & Steed, J. W. (2007). Crystallisation of Supramolecular Materials. In Core Concepts in Supramolecular Chemistry and Nanochemistry. Wiley.[4][5]
- Relevance: Foundational text on using salt formation to lock flexible amine conform
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- Relevance: Standard operating procedure for setting up vapor diffusion chambers.
-
Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience.
- Relevance: The definitive guide on handling solvated crystals and mounting techniques (Par
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures.
- Relevance: Database verification for similar biphenyl-piperidine structures (Refcodes: PIPERAZ, BIPYRID).
Sources
Technical Support Center: Optimizing Bioassay Reproducibility for 4-[1,1'-Biphenyl]-4-yl-4-piperidinol
Status: Operational Ticket ID: T-BPH-PIP-001 Subject: Resolving High %CV, Potency Shifts, and Non-Monotonic Dose Responses Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1][2]
Executive Summary: The "Grease & Base" Paradox[1]
You are likely encountering inconsistent results—varying IC50/EC50 values between runs, high coefficient of variation (%CV), or "flat" dose-response curves—because 4-[1,1'-Biphenyl]-4-yl-4-piperidinol presents a classic medicinal chemistry challenge: it is a Cationic Amphiphile .[1][2]
-
The "Grease" (Biphenyl Group): This planar, highly lipophilic moiety drives the LogP up (typically >3.5), causing the compound to adhere aggressively to plastic surfaces (polystyrene plates, pipette tips) and aggregate in aqueous buffers.[1]
-
The "Base" (Piperidine): The secondary amine (pKa ~10–11) is protonated at physiological pH (7.4).[1][2] This positive charge, combined with the lipophilic tail, leads to lysosomal trapping in cell-based assays and phospholipidosis.
This guide provides the protocols to stabilize this specific pharmacophore in your assays.
Module 1: Diagnostic Workflow
Before changing your biology, validate your chemistry.[1]
Use this decision tree to identify the root cause of your inconsistency.
Figure 1: Root Cause Analysis for Hydrophobic Amine Inconsistency.
Module 2: Solving Surface Adsorption (The "Vanishing" Compound)[1][2]
The Issue: The biphenyl group is planar and hydrophobic.[1] In aqueous buffers (PBS, HBSS), it is energetically favorable for the compound to leave the solution and coat the walls of polystyrene reservoirs and pipette tips. You may be losing 50–90% of your compound before it reaches the target.
Protocol A: The "Low-Bind" Transition
Objective: Minimize plastic contact.[1][2]
| Component | Standard Material (AVOID) | Required Material (USE) | Why? |
| Compound Plate | Polystyrene (PS) | Polypropylene (PP) or Glass-coated | PS binds biphenyls; PP is more resistant.[1][2] |
| Pipette Tips | Standard | Low-Retention / Siliconized | Prevents loss during transfer.[1][2] |
| Reservoirs | PS Troughs | Glass Vials or Teflon | Essential for the initial dilution step.[1] |
Protocol B: Detergent Passivation
Objective: Create a micellar shield around the biphenyl group.[1]
-
Selection: Do not use Triton X-100 if your target is a membrane receptor (it strips membranes).[1][2]
-
Recommendation: Use Pluronic F-127 (non-ionic, cell-safe) or CHAPS .[1][2]
-
Concentration: 0.01% (w/v) in the assay buffer.
-
Note: This must be below the Critical Micelle Concentration (CMC) of the detergent to avoid forming "detergent sinks" that trap the drug.
-
Module 3: Solubility & Serial Dilution (The "Crash" Prevention)[1][2]
The Issue: Direct dilution from 100% DMSO to aqueous buffer (e.g., 10 mM stock
Protocol C: The Intermediate Dilution Step
Objective: Step-down the DMSO concentration gradually.[1][2]
Incorrect Workflow:
10 mM Stock (100% DMSO)
Correct Workflow (3-Step):
-
Source: 10 mM Stock (100% DMSO).
-
Intermediate: Dilute 1:20 into 100% DMSO (creates 500 µM Stock).
-
Pre-Dilution: Dilute 1:10 into Assay Buffer + 0.01% Pluronic (creates 50 µM, 10% DMSO).
-
Final: Dilute 1:100 into Assay Plate (creates 500 nM, 0.1% DMSO).
Validation: Perform a Nephelometry or Dynamic Light Scattering (DLS) check at the final assay concentration.[2] If you detect scattering, the compound has aggregated.
Figure 2: Preventing "Solvent Shock" precipitation during dilution.
Module 4: Cell-Based Assay Specifics (The Lysosomal Trap)
The Issue: Because 4-[1,1'-Biphenyl]-4-yl-4-piperidinol is a lipophilic base, it crosses cell membranes easily but becomes protonated (trapped) in acidic lysosomes (pH ~4.5).[2] This reduces the cytoplasmic concentration, shifting your potency (Right-shift) or causing toxicity (Left-shift).[1][2]
Protocol D: The Lysosomotropic Bypass
If your results in cell assays (e.g., HEK293, CHO) are inconsistent compared to biochemical assays:
-
Incubation Time: Reduce incubation time. Lysosomal accumulation is time-dependent (peaks at 2–4 hours).[2] If your signaling pathway allows, read at < 60 minutes.
-
Serum Effect: High serum (10% FBS) binds lipophilic drugs (Protein Binding).[2]
-
Test: Run the assay in 0.1% BSA instead of 10% FBS to determine the "free fraction" shift.
-
-
Ammonium Chloride Control:
-
Add 10 mM
to the media. This neutralizes lysosomal pH, preventing trapping. If your IC50 normalizes, lysosomotropism was the cause.
-
Frequently Asked Questions (FAQ)
Q: Can I use acoustic dispensing (e.g., Echo) for this compound? A: Yes, and it is recommended. Acoustic dispensing transfers nanoliters of pure DMSO stock directly into the aqueous well, providing the fastest mixing and minimizing the "solvent shock" precipitation window.[1]
Q: My compound sticks to the tips even with Low Retention. What now? A: Switch to serial dilution in DMSO . Perform your entire dose-response curve in a 100% DMSO source plate, then transfer a fixed volume (e.g., 50 nL) to the assay plate.[2] Never serially dilute this compound in aqueous buffer.[2]
Q: How do I store the stock solution? A: Store at -20°C in glass vials or polypropylene tubes. Avoid repeated freeze-thaw cycles, which can induce crystal seed formation.[2] If you see crystals, sonicate for 10 minutes at 37°C before use.
References & Authority[1][2][3][4][5]
-
NCBI Assay Guidance Manual. Compound Management and Handling. (The gold standard for handling lipophilic compounds).[2]
-
NCBI Assay Guidance Manual. Troubleshooting and Optimization of Assays. (Specifics on non-specific binding and aggregation).
-
Journal of Medicinal Chemistry. Lysosomotropic Agents and Drug Safety. (Mechanistic insight into lipophilic amine trapping).
Sources
Validating the In Vivo Efficacy of 4-biphenyl-4-yl-piperidin-4-ol in Animal Models of Neuropathic Pain: A Comparative Guide
This guide provides a comprehensive framework for validating the in vivo efficacy of the novel compound, 4-biphenyl-4-yl-piperidin-4-ol, in established and clinically relevant animal models of neuropathic pain. As a member of the 4-aryl-piperidin-4-ol class of molecules, this compound is structurally positioned to interact with central nervous system targets implicated in pain modulation. While direct in vivo data for this specific molecule is not yet publicly available, its chemical scaffold suggests a potential mechanism of action as a modulator of the sigma-1 (σ1) receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface known to regulate ion channels and neuronal excitability. Dysregulation of σ1 receptor activity has been strongly linked to the pathogenesis of neuropathic pain.
This document outlines a rigorous, multi-model approach to not only assess the analgesic potential of 4-biphenyl-4-yl-piperidin-4-ol but also to benchmark its performance against current standards of care, providing the necessary data for go/no-go decisions in a preclinical drug development pipeline.
Scientific Rationale and Experimental Causality
The validation strategy is built on the hypothesis that 4-biphenyl-4-yl-piperidin-4-ol is a sigma-1 receptor antagonist. The sigma-1 receptor is a pluripotent modulator of cellular functions, and its antagonism has been shown to alleviate pain hypersensitivity in various preclinical models. The proposed mechanism involves the modulation of N-methyl-D-aspartate (NMDA) receptor activity and voltage-gated ion channels, which are crucial in the process of central sensitization—a key phenomenon in the establishment and maintenance of chronic neuropathic pain.
Our experimental design, therefore, aims to test the efficacy of 4-biphenyl-4-yl-piperidin-4-ol in two distinct and well-characterized models of neuropathic pain: one induced by physical nerve trauma (Chronic Constriction Injury) and another by a neurotoxic chemotherapeutic agent (Paclitaxel-Induced Neuropathy). This dual-model approach ensures that the compound's efficacy is not limited to a single etiology of neuropathic pain, thereby increasing the translational potential of the findings.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for 4-biphenyl-4-yl-piperidin-4-ol in the context of neuropathic pain, based on its potential as a sigma-1 receptor antagonist.
Comparative In Vivo Efficacy Evaluation
The efficacy of 4-biphenyl-4-yl-piperidin-4-ol will be compared against two first-line treatments for neuropathic pain: Gabapentin and Pregabalin.
Animal Models
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats: This model mimics traumatic nerve injury and results in long-lasting mechanical allodynia and thermal hyperalgesia.[1][2]
-
Paclitaxel-Induced Peripheral Neuropathy (PIPN) in Mice: This model represents chemotherapy-induced neuropathic pain, a significant clinical challenge for cancer patients.[3][4]
Behavioral Assays
-
Mechanical Allodynia: Assessed using the von Frey filament test, which measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[5][6]
-
Thermal Hyperalgesia: Assessed using the Hargreaves plantar test, which measures the latency of paw withdrawal from a radiant heat source.[7][8]
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate sham, vehicle, and positive control groups.
General Experimental Workflow
Protocol 1: Chronic Constriction Injury (CCI) in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize rats with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Make a small incision at the mid-thigh level of one leg to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be just tight enough to elicit a brief twitch in the respective hind limb.[9][10]
-
Suture the muscle layer and close the skin incision with wound clips.
-
For the sham group, expose the sciatic nerve as described but do not apply ligatures.
-
-
Post-operative Care: Administer post-operative analgesics (e.g., buprenorphine) for 48 hours, ensuring it does not interfere with the development of neuropathic pain. Monitor animals for signs of distress.
-
Behavioral Testing:
-
Establish baseline measurements before surgery.
-
Confirm the development of mechanical allodynia and thermal hyperalgesia between days 7 and 14 post-surgery.
-
Administer 4-biphenyl-4-yl-piperidin-4-ol, gabapentin, pregabalin, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Perform behavioral testing at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of action.
-
Protocol 2: Paclitaxel-Induced Peripheral Neuropathy (PIPN) in Mice
-
Animals: Male C57BL/6 mice (20-25 g).
-
Paclitaxel Administration:
-
Behavioral Testing:
-
Establish baseline measurements before the first injection.
-
Monitor the development of neuropathic pain, which typically manifests from day 7 onwards and peaks around day 14.
-
Once a stable neuropathic state is confirmed, randomize animals into treatment groups.
-
Administer 4-biphenyl-4-yl-piperidin-4-ol, gabapentin, pregabalin, or vehicle.
-
Conduct behavioral assessments at various time points after drug administration to evaluate efficacy.
-
Protocol 3: Von Frey Test for Mechanical Allodynia
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15-20 minutes.[6]
-
Apply the von Frey filament to the plantar surface of the hind paw, starting with a filament below the expected threshold and increasing in force until a withdrawal response is observed.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.[12]
-
Protocol 4: Hargreaves Test for Thermal Hyperalgesia
-
Apparatus: A plantar test apparatus (Hargreaves apparatus).
-
Procedure:
-
Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimatize.
-
Position the radiant heat source beneath the plantar surface of the hind paw.
-
Activate the heat source and record the time until the animal withdraws its paw.[8]
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Perform multiple measurements for each paw, with sufficient time between stimuli.
-
Comparative Data Summary (Hypothetical)
The following tables present a template for summarizing the expected quantitative data from these studies. Efficacy is often expressed as the percentage of maximal possible effect (%MPE), where 0% is the vehicle-treated neuropathic pain level and 100% is the baseline (pre-injury) level.
Table 1: Efficacy in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Dose (mg/kg, p.o.) | Peak %MPE (Mechanical Allodynia) | Peak %MPE (Thermal Hyperalgesia) |
| 4-biphenyl-4-yl-piperidin-4-ol | 10 | To be determined | To be determined |
| 30 | To be determined | To be determined | |
| 100 | To be determined | To be determined | |
| Gabapentin | 100 | ~50-60%[13][14] | ~40-50%[14] |
| Pregabalin | 30 | ~60-70% | ~50-60% |
Table 2: Efficacy in the Mouse Paclitaxel-Induced Peripheral Neuropathy (PIPN) Model
| Compound | Dose (mg/kg, p.o.) | Peak %MPE (Mechanical Allodynia) |
| 4-biphenyl-4-yl-piperidin-4-ol | 10 | To be determined |
| 30 | To be determined | |
| 100 | To be determined | |
| Gabapentin | 100 | ~40-50% |
| Pregabalin | 30 | ~50-60%[15] |
Conclusion and Forward Look
This guide provides a robust and scientifically sound framework for the initial in vivo validation of 4-biphenyl-4-yl-piperidin-4-ol for the treatment of neuropathic pain. By employing two distinct and clinically relevant animal models and benchmarking against established standards of care, the resulting data will provide a clear indication of the compound's therapeutic potential. Positive outcomes from these studies would warrant further investigation into the pharmacokinetic/pharmacodynamic relationship, target engagement studies to confirm sigma-1 receptor binding in vivo, and exploration in other models of chronic pain. This structured approach ensures that decisions regarding the progression of 4-biphenyl-4-yl-piperidin-4-ol through the drug development pipeline are based on comprehensive and reliable preclinical efficacy data.
References
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1935. Available from: [Link]
-
Kopruszinski, C. M., & Reis, R. C. (2012). Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle. Journal of Neuroscience Methods, 205(2), 294-299. Available from: [Link]
-
Pérsio, M., et al. (2014). Experimental models for the study of neuropathic pain. Revista Dor, 15(1), 57-62. Available from: [Link]
-
Bio-protocol. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Available from: [Link]
-
Dougherty, P. M., et al. (2022). Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel. Methods in Cell Biology, 168, 277-298. Available from: [Link]
-
Bennett, G. J. (1993). An animal model of neuropathic pain: a review. Muscle & Nerve, 16(10), 1040-1048. Available from: [Link]
-
Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. Available from: [Link]
-
Boyette-Davis, J., & Dougherty, P. M. (2022). Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel. PubMed, 35033383. Available from: [Link]
-
Colburn, R. W., et al. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339-401. Available from: [Link]
-
MD Biosciences. Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Available from: [Link]
-
NC3Rs. Reduction & refinement in animal models of neuropathic pain: using systematic review & meta-analysis. Available from: [Link]
-
Aragen Life Sciences. Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Available from: [Link]
-
Sharma, D., et al. (2019). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. Brazilian Journal of Pharmaceutical Sciences, 55, e17637. Available from: [Link]
-
Orchid Scientific. Plantar Test (Hargreaves' Method) Analgesia Meter. Available from: [Link]
-
Huang, C., et al. (2011). Analgesic Effect of Gabapentin in a Rat Model for Chronic Constrictive Injury. Journal of Surgical Research, 171(2), e225-e230. Available from: [Link]
-
Wu, G., et al. (2014). Thermal nociception using a modified Hargreaves method in primates and humans. Neural Regeneration Research, 9(12), 1243–1248. Available from: [Link]
-
Aragen Life Sciences. Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Available from: [Link]
-
Field, M. J., et al. (2002). Gabapentin and the neurokinin(1) receptor antagonist CI-1021 act synergistically in two rat models of neuropathic pain. Journal of Pharmacology and Experimental Therapeutics, 303(2), 730-735. Available from: [Link]
-
Charles River Laboratories. Chronic Constriction Injury (CCI) Model. Available from: [Link]
-
Charles River Laboratories. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Available from: [Link]
-
Pain and Sensory Processing Program (PSPP). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Available from: [Link]
-
Institutional Animal Care and Use Committee (IACUC). Hargreaves Test. Available from: [Link]
-
Sharma, D., et al. (2019). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. UNAM. Available from: [Link]
-
Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. Available from: [Link]
-
Melior Discovery. Hargreaves Test for Hyperalgesia. Available from: [Link]
-
Dougherty, P. M., et al. (2022). Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel. ResearchGate. Available from: [Link]
-
Meregalli, C., et al. (2018). Translation of paclitaxel-induced peripheral neurotoxicity from mice to patients: the importance of model selection. Pain, 159(11), 2343-2354. Available from: [Link]
-
ResearchGate. (2013). Does anybody now what is the best method to measure mechanic allodynia with von Frey filaments?. Available from: [Link]
-
Gadgil, S., et al. (2019). A systematic summary and comparison of animal models for chemotherapy induced (peripheral) neuropathy (CIPN). PLOS ONE, 14(8), e0221733. Available from: [Link]
-
Loprinzi, C. L., et al. (2016). Can pregabalin prevent paclitaxel-associated neuropathy?—An ACCRU pilot trial. Supportive Care in Cancer, 24(2), 935-942. Available from: [Link]
-
Li, Y., et al. (2021). Preclinical and Clinical Evidence of Therapeutic Agents for Paclitaxel-Induced Peripheral Neuropathy. MDPI. Available from: [Link]
-
Singh, L., et al. (2015). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 13(4), 525-536. Available from: [Link]
-
JoVE. (2012). Measurement of Tactile Allodynia in a Murine Model of Bacterial Prostatitis. Available from: [Link]
-
Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 12(3), 377-380. Available from: [Link]
-
Li, Y., et al. (2024). Structure-based discovery of novel piperidine-biphenyl-DAPY derivatives as non-nucleoside reverse transcriptase inhibitors featuring improved potency, safety, and selectivity. European Journal of Medicinal Chemistry, 276, 116668. Available from: [Link]
-
Tanimoto, T., et al. (2025). Efficacy and Safety of Mirogabalin Therapy for Paclitaxel-Induced Peripheral Neuropathy (MICHEL Study): A Pilot Study. Karger Publishers. Available from: [Link]
-
In Vivo. (2024). Efficacy of Mirogabalin for Taxane-associated Chemotherapy-induced Peripheral Neuropathy in Perioperative Chemotherapy for Early Breast Cancer. Available from: [Link]
-
Kumar, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Medicinal Chemistry Research, 22(5), 2007-2027. Available from: [Link]
-
ACS Chemical Neuroscience. (2024). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1709. Available from: [Link]
-
ResearchGate. (2015). Structures of CNS-active drugs with common aryl-alkyl-amine groups.... Available from: [Link]
-
Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available from: [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]
-
ResearchGate. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Available from: [Link]
-
ResearchGate. (2024). Selected pharmaceutical structures containing piperidine scaffold. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. orchidscientific.com [orchidscientific.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Target Engagement of Biphenyl-Piperidinol Analogs in Diverse Cancer Cell Lines: A Cross-Validation Guide
In the landscape of modern oncology, the validation of a novel therapeutic candidate's efficacy across a spectrum of cancer types is a cornerstone of preclinical development. This guide provides a comprehensive framework for the cross-validation of a promising new chemical entity, 4-[1,1'-Biphenyl]-4-YL-4-piperidinol, hereafter referred to as Biphenyl-Piperidinol Analog X (BPAX). This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison of BPAX's performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies.
The Rationale for Cross-Validation: Beyond a Single Data Point
The heterogeneity of cancer necessitates a rigorous evaluation of a drug candidate's activity in multiple, well-characterized cell lines representing different tumor origins. A compound demonstrating high potency in one cell line may be ineffective in another due to variations in genetic makeup, signaling pathway dependencies, and drug resistance mechanisms.[1][2][3] Therefore, cross-validation provides a more realistic and predictive assessment of a compound's potential clinical utility.[1][3] This guide will focus on a panel of three distinct and widely used cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, representing hormone-responsive breast cancer.
-
A549: A human lung carcinoma cell line, a model for non-small cell lung cancer.
-
HCT-116: A human colorectal carcinoma cell line.
Biphenyl-Piperidinol Analog X (BPAX) and the PI3K/Akt Signaling Pathway
The biphenyl and piperidine scaffolds are prevalent in medicinal chemistry, with many derivatives exhibiting significant anticancer properties.[4][5][6] BPAX has been designed as a novel inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.[7][8][9] The hyper-activation of the PI3K/Akt pathway can drive tumorigenesis and contribute to therapeutic resistance, making it a prime target for anticancer drug development.[10][11]
To objectively evaluate the performance of BPAX, we will compare its activity against two well-characterized pan-class I PI3K inhibitors:
-
Pictilisib (GDC-0941): A potent and selective pan-PI3K inhibitor that has undergone extensive preclinical and clinical investigation.[2][3][12][13]
-
Buparlisib (BKM120): Another widely studied oral pan-class I PI3K inhibitor with demonstrated activity in various tumor models.[14][15][16]
The following diagram illustrates the central role of the PI3K/Akt pathway in cancer cell signaling and the point of intervention for BPAX and its comparators.
Experimental Workflow for Cross-Validation
The cross-validation of BPAX activity will be conducted through a systematic series of experiments designed to assess its cytotoxic effects, its impact on the target signaling pathway, and its direct engagement with the intended molecular target.
Conclusion
This guide outlines a robust and comprehensive strategy for the cross-validation of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol (BPAX) activity in different cancer cell lines. By systematically comparing its performance against established PI3K inhibitors like Pictilisib and Buparlisib, researchers can gain critical insights into its potency, mechanism of action, and potential for further development. The integration of cell viability assays, target pathway analysis, and direct target engagement studies provides a multi-faceted and self-validating approach to preclinical drug evaluation. The successful execution of these experiments will provide a solid foundation for advancing promising compounds like BPAX toward clinical translation.
References
-
Frontiers in Oncology. (2022). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Cusabio. (n.d.). Western Blotting(WB) Protocol. [Link]
-
AACR Journals. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. [Link]
-
Spandidos Publications. (2021). Research update on the anticancer effects of buparlisib (Review). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
-
National Center for Biotechnology Information. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]
-
Addgene. (2022). Western Blot. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Briefings in Bioinformatics. (2022). A cross-study analysis of drug response prediction in cancer cell lines. [Link]
-
MDPI. (2023). Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. [Link]
-
National Center for Biotechnology Information. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. [Link]
-
The Institute of Cancer Research. (n.d.). Discovering and developing a leading PI3K inhibitor. [Link]
-
Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]
-
OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. [Link]
-
Journal of Advances in Medicine and Medical Research. (2024). PI3K/AKT/mTOR Inhibitor Drug Candidates for the Treatment of Hormone Resistant Breast Cancer: A Systematic Review. [Link]
-
Wiley Online Library. (n.d.). Anticancer efficacy of biphenyl‐based compounds in published research studies. [Link]
-
CNR-IRIS. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]
-
Frontiers. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. [Link]
-
MDPI. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. [Link]
-
Bio-Connect.nl. (n.d.). PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. [Link]
-
Taylor & Francis Online. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. [Link]
-
ResearchGate. (n.d.). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
MDPI. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. [Link]
Sources
- 1. News - pictilisib (GDC-0941) - LARVOL VERI [veri.larvol.com]
- 2. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements [mdpi.com]
- 3. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 8. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
- 12. aacrjournals.org [aacrjournals.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the metabolic stability of 4-biphenyl-4-yl-piperidin-4-ol derivatives
Topic: Benchmarking the Metabolic Stability of 4-Biphenyl-4-yl-piperidin-4-ol Derivatives Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Lipophilicity-Stability Paradox
The 4-biphenyl-4-yl-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, particularly renowned for its efficacy in inhibiting Matrix Metalloproteinase-12 (MMP-12) and modulating various GPCRs (e.g., opioid receptors). The biphenyl moiety provides the necessary hydrophobic interaction to occupy deep pockets such as the S1' subsite of MMP-12. However, this structural necessity introduces a significant metabolic liability: high lipophilicity (LogD > 3.0) often correlates with rapid intrinsic clearance (
This guide outlines a rigorous benchmarking framework to evaluate the metabolic stability of novel derivatives against industry standards, ensuring that potency does not come at the cost of bioavailability.
Benchmarking Framework & Causality
To objectively assess your derivative's performance, you must compare it against both mechanism-specific standards and general metabolic markers .
The Reference Standards
-
PF-00356231 (MMP-12 Inhibitor): The "Gold Standard" for this chemical space. It serves as the baseline for potency/stability ratios.
-
Verapamil (High Clearance Control): Validates the activity of CYP3A4 in your system.
-
Warfarin (Low Clearance Control): Validates the system's ability to detect stable compounds.
The Critical Metrics
-
Intrinsic Clearance (
): The pure measure of enzyme activity, independent of blood flow. -
Hepatocyte vs. Microsomal Ratio: A ratio > 1.0 suggests significant Phase II metabolism (likely UGT-mediated O-glucuronidation of the piperidine-4-ol group) or transporter involvement, which microsomes alone will miss.
-
Lipophilic Metabolism Efficiency (LipMetE): A derived metric to ensure you aren't just improving stability by lowering lipophilicity (which might kill potency).[1]
Comparative Performance Analysis
The following data summarizes the typical metabolic profile of the 4-biphenyl-4-yl-piperidin-4-ol class compared to the reference standard PF-00356231.
Table 1: Metabolic Stability Benchmarking (Human Liver Microsomes & Hepatocytes)
| Compound Class | Structure Feature | HLM | Hepatocyte | Dominant Metabolic Pathway | |
| Reference Standard | PF-00356231 | 12.5 (Low) | 15.0 | > 60 | Minor Oxidation |
| Gen 1 Derivative | Unsubstituted Piperidine | > 150 (High) | > 200 | < 10 | N-dealkylation (CYP3A4) |
| Gen 2 Derivative | N-Methyl / 4-OH | 45 (Mod) | 85 | 25 | O-Glucuronidation + N-demethylation |
| Optimized Candidate | Fluorinated Biphenyl | 18 (Low) | 22 | 55 | Blocked Aromatic Hydroxylation |
| Control (Verapamil) | N/A | High | High | < 15 | CYP3A4 Validation |
Interpretation: The "Gen 1" derivatives often fail due to rapid N-dealkylation. "Gen 2" derivatives, while stable in microsomes (HLM), often show higher clearance in hepatocytes due to the Phase II conjugation of the tertiary alcohol (4-ol), a pathway absent in standard microsomal assays without UDPGA supplementation.
Mechanistic Visualization: Metabolic Soft Spots
Understanding where the molecule breaks down is crucial for design. The diagram below maps the metabolic fate of the 4-biphenyl-4-yl-piperidin-4-ol scaffold.
Figure 1: Primary metabolic pathways for 4-biphenyl-4-yl-piperidin-4-ol derivatives. Note that M3 (Glucuronidation) is often underestimated in standard microsomal assays.
Experimental Protocols
To replicate the data above, follow these self-validating protocols.
Microsomal Stability Assay (Phase I Only)
This protocol isolates CYP-mediated clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration to ensure linear kinetics).
Workflow:
-
Pre-Incubation: Mix 30 µL HLM (final 0.5 mg/mL) with phosphate buffer (pH 7.4) and Test Compound.[2][3] Equilibrate at 37°C for 5 min.
-
Initiation: Add 20 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Validation Check:
-
If
min for Verapamil: System is active. -
If
vs. Time is non-linear: Suspect enzyme saturation or inhibitor toxicity; repeat with 0.1 µM compound.
Cryopreserved Hepatocyte Assay (Phase I & II)
Critical for this scaffold: The 4-hydroxyl group is a "glucuronidation handle." Microsomes lack the cytosolic co-factors and UGT enzymes to detect this.
Workflow:
-
Thawing: Thaw cryopreserved human hepatocytes using High-Viability Thawing Medium.
-
Viability Check: Ensure Trypan Blue exclusion > 75%.
-
Incubation: Suspend cells at
cells/mL in Krebs-Henseleit buffer. Add Test Compound (1 µM). -
Sampling: Aliquot at
min. -
Quenching/Analysis: Same as microsomal protocol.
Calculation of
Conclusion & Recommendations
For 4-biphenyl-4-yl-piperidin-4-ol derivatives , metabolic stability is the primary hurdle in lead optimization.
-
Don't rely solely on Microsomes: The tertiary alcohol at position 4 is a prime target for Phase II conjugation. Always validate stable microsomal compounds in hepatocytes.
-
Structural Optimization:
-
To block N-dealkylation: Introduce steric bulk (e.g., N-isopropyl) or electron-withdrawing groups near the nitrogen.
-
To block Biphenyl Oxidation: Fluorine substitution on the distal phenyl ring is highly effective (as seen in comparative MMP-12 inhibitors).
-
-
Selection Criteria: A candidate is "Developable" if
(microsomes) AND the Hepatocyte/Microsome clearance ratio is .
References
-
Pfizer Inc. (2019). Discovery of PF-00356231, a MMP-12 Inhibitor. Journal of Medicinal Chemistry. Link (Context: Reference standard properties).
-
BenchChem. (2025).[2][4] Comparative Analysis of Piperidine Isomers for Drug Discovery. Link (Context: General piperidine metabolic pathways).
-
National Institutes of Health (NIH). (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. PMC. Link (Context: N-dealkylation mechanisms).
-
Santa Cruz Biotechnology. MMP-12 Inhibitors and PF-356231 Data. Link (Context: Inhibitor specifications).
-
Di, L., et al. (2022). LipMetE: Lipophilic Metabolism Efficiency for Dosing Prediction. Journal of Medicinal Chemistry. Link (Context: Benchmarking metrics).
Sources
Unraveling the Enigmatic Mechanism: A Comparative Guide to 4-[1,1'-Biphenyl]-4-YL-4-piperidinol
A Senior Application Scientist's Perspective on a Novel CNS Candidate
In the landscape of central nervous system (CNS) drug discovery, piperidine scaffolds are a cornerstone, forming the backbone of numerous therapeutics targeting a wide array of neurological and psychiatric disorders. The novel compound, 4-[1,1'-Biphenyl]-4-YL-4-piperidinol, with its distinct biphenyl moiety, presents an intriguing candidate for researchers. While direct experimental data on this specific molecule is nascent, its structural characteristics strongly suggest a potential interaction with key G-protein coupled receptors (GPCRs) implicated in psychosis and mood disorders: the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR).
This guide proposes a scientifically-grounded, hypothetical mechanism of action for 4-[1,1'-Biphenyl]-4-YL-4-piperidinol as a dual D2R/5-HT2AR antagonist. We will dissect this proposed mechanism through a comparative lens, benchmarking it against well-characterized antipsychotics: the archetypal atypical antipsychotic Risperidone , the "gold standard" for treatment-resistant schizophrenia Clozapine , and the selective 5-HT2A antagonist Ketanserin . Through an in-depth analysis of receptor binding affinities, functional antagonism, and downstream signaling, we will illuminate the experimental path to confirming the mechanism of action for this promising new chemical entity.
The D2/5-HT2A Hypothesis: A Tale of Two Receptors
The prevailing theory for the efficacy of atypical antipsychotics hinges on their dual antagonism of D2 and 5-HT2A receptors.[1][2] Hyperactive dopaminergic signaling in the mesolimbic pathway is associated with the positive symptoms of schizophrenia, while deficits in the mesocortical pathway are linked to negative and cognitive symptoms.[3] Simple D2 receptor blockade, the mechanism of typical antipsychotics, is effective against positive symptoms but often exacerbates negative symptoms and causes significant extrapyramidal side effects (EPS).[4][5]
The addition of potent 5-HT2A antagonism is thought to mitigate these drawbacks. 5-HT2A receptors modulate the release of several neurotransmitters, including dopamine. By blocking these receptors, particularly in the nigrostriatal and mesocortical pathways, atypical antipsychotics may indirectly enhance dopamine release, alleviating EPS and potentially improving negative symptoms.[2][6] The balance of D2 and 5-HT2A receptor affinity is therefore a critical determinant of a drug's overall clinical profile.
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(Hypothesized Antagonist)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} caption="Hypothesized Dopamine D2 Receptor Antagonism";
Comparative Analysis of Receptor Binding Affinities
The initial and most fundamental step in characterizing a novel compound is to determine its binding affinity for its putative targets. This is typically quantified as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.
Here, we compare the known Ki values of our selected reference compounds at human D2 and 5-HT2A receptors. The hypothetical profile for 4-[1,1'-Biphenyl]-4-YL-4-piperidinol is what we would aim to ascertain through initial screening.
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) | 5-HT2A/D2 Affinity Ratio | Key Characteristics |
| 4-[1,1'-Biphenyl]-4-YL-4-piperidinol | To Be Determined | To Be Determined | To Be Determined | Hypothesized dual antagonist |
| Risperidone | 1.4 - 3.0[7][8] | 0.6[8] | ~0.2 - 0.4 | Potent 5-HT2A and D2 antagonist.[1] |
| Clozapine | 100 - 500[9] | 5.4 - 50[2][9] | ~0.01 - 0.5 | Lower D2 affinity, potent at multiple other receptors.[2][4] |
| Ketanserin | >1000[10] | 2.5 - 3.5[8][11] | >285 | Highly selective 5-HT2A antagonist.[12] |
Note: Ki values can vary between studies depending on the experimental conditions.
The 5-HT2A/D2 affinity ratio is a crucial parameter. A ratio of less than 1 indicates a higher affinity for the 5-HT2A receptor, a hallmark of many atypical antipsychotics like risperidone.[3] Clozapine's unique profile, with a much lower affinity for D2 receptors, is thought to contribute to its superior efficacy in treatment-resistant cases and its distinct side-effect profile.[2][13] Ketanserin, with its profound selectivity for the 5-HT2A receptor, serves as an essential tool for dissecting the specific contributions of serotonergic pathways.[10][11]
Experimental Workflows for Mechanism of Action Confirmation
To validate the hypothesized mechanism of action for 4-[1,1'-Biphenyl]-4-YL-4-piperidinol, a multi-tiered experimental approach is necessary. This workflow progresses from in vitro binding and functional assays to more complex cellular and in vivo models.
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} caption="Experimental Workflow for MoA Confirmation";
Detailed Protocol 1: Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the Ki of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol for the human D2 and 5-HT2A receptors.
Materials:
-
Membrane preparations from cells stably expressing human D2 or 5-HT2A receptors.[14][15]
-
Radioligand: [³H]Spiperone (for D2R) or [³H]Ketanserin (for 5-HT2AR).[14][16]
-
Test Compound: 4-[1,1'-Biphenyl]-4-YL-4-piperidinol at various concentrations.
-
Non-specific binding determinant: Haloperidol (for D2R) or unlabeled Ketanserin (for 5-HT2AR) at a high concentration (e.g., 10 µM).[15]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[15]
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding determinant.
-
Radioligand Addition: Add the radioligand at a concentration close to its dissociation constant (Kd).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[17]
-
Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Rationale for Experimental Choices: The choice of radioligand is critical; it must be specific and have high affinity for the target receptor. The use of a non-specific binding determinant is essential to distinguish between binding to the receptor of interest and non-specific binding to other components of the assay. Equilibrium conditions are crucial for accurate Ki determination.
Detailed Protocol 2: Functional Antagonism via Calcium Flux Assay
This assay determines whether a compound that binds to a receptor acts as an antagonist (blocks the effect of an agonist), an agonist (mimics the effect of the endogenous ligand), or an inverse agonist (reduces the basal activity of the receptor). For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium, which can be measured using a fluorescent dye.[18][19]
Objective: To determine if 4-[1,1'-Biphenyl]-4-YL-4-piperidinol acts as an antagonist at the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[20]
-
Agonist: Serotonin (5-HT) or a specific 5-HT2A agonist like DOI.[21]
-
Test Compound: 4-[1,1'-Biphenyl]-4-YL-4-piperidinol.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the 5-HT2A expressing cells in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for a specified time (e.g., 1-2 hours) at 37°C.[22]
-
Compound Addition: Add varying concentrations of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of serotonin) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using the plate reader.
-
Data Analysis: Plot the agonist-induced fluorescence response against the concentration of the test compound. An antagonist will cause a concentration-dependent decrease in the agonist's response. Calculate the IC50 for the antagonist effect.
Rationale for Experimental Choices: The use of a cell line specifically expressing the receptor of interest isolates the observed effect to that target. Measuring the kinetic response (the "flux") provides dynamic information about receptor signaling. Using a known agonist at a concentration that gives a robust but not maximal response (EC80) allows for sensitive detection of antagonism.
Detailed Protocol 3: In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurochemistry.[5][23]
Objective: To measure the effect of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol administration on dopamine and serotonin levels in the prefrontal cortex and striatum of a rat.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) for analyzing dopamine and serotonin.[24][25]
-
Test compound formulated for systemic administration (e.g., intraperitoneal injection).
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer 4-[1,1'-Biphenyl]-4-YL-4-piperidinol.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot over time.
Rationale for Experimental Choices: The prefrontal cortex and striatum are chosen as they are key regions in the pathophysiology of schizophrenia and the therapeutic action of antipsychotics. HPLC-ECD is a highly sensitive method for quantifying monoamines. Using freely moving animals minimizes the confounding effects of stress and anesthesia on neurotransmitter levels.
Visualizing the Signaling Cascade
The interaction of 4-[1,1'-Biphenyl]-4-YL-4-piperidinol and its comparators with the 5-HT2A receptor initiates a complex intracellular signaling cascade. As a Gq-coupled receptor, 5-HT2A activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
dot graph TD { rankdir=LR; node [shape=box, style="rounded", fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="5-HT2A Receptor Gq Signaling Pathway";
Conclusion
The confirmation of the mechanism of action for a novel compound like 4-[1,1'-Biphenyl]-4-YL-4-piperidinol is a systematic process of hypothesis testing. Based on its structural alerts, the dual D2/5-HT2A receptor antagonism hypothesis provides a robust framework for its initial characterization. By employing a suite of well-validated in vitro and in vivo assays, and by comparing its emerging profile to that of established drugs like Risperidone, Clozapine, and Ketanserin, researchers can build a comprehensive understanding of its pharmacological identity. This comparative approach not only validates the primary mechanism but also uncovers the nuances of its receptor affinity, selectivity, and functional activity that will ultimately define its therapeutic potential and differentiate it from existing alternatives in the field of CNS drug discovery.
References
-
Risperidone is a second-generation antipsychotic that has an affinity for D2, 5-HT2A, alpha 1, alpha 2 and H1 receptors. The mechanism of action of risperidone is not fully understood, current theories focus mainly on its ability to block D2 and 5-HT2A receptors.
-
Clozapine acts on multiple receptors in the brain, primarily dopamine D2 receptors and serotonin 5-HT2A receptors. Unlike typical antipsychotics that mainly block D2 receptors, clozapine has a unique binding profile with lower affinity for D2 receptors but higher affinity for D1, D4, and 5-HT2A receptors.
-
Clozapine is very potent at the muscarinic M1 receptor with a dissociation constant of Ki = 9.5 nM.
-
This method is suitable for monitoring dopaminergic and serotonergic activities dynamically.
-
In vivo studies demonstrate risperidone maintains a 5-HT2A versus D2 receptor occupancy ratio of approximately 20:1, meaning it occupies 5-HT2A receptors at much lower doses than required for D2 occupancy.
-
To study the interaction between a GPCR and its cognate heterotrimeric G protein, the G protein subunit (α, β, or γ) is fused to the energy donor, Renilla luciferase (Rluc) and the receptor is fused to the energy acceptor, YFP, and then both fusion protein are co-expressed and BRET signal is measured before and after receptor activation.
-
Membrane protein prepared from U-2 OS cells (2 μg) or Sf9 cells (25 μg [D2] or 10 μg [D3]) expressing wild-type or mutant receptors was incubated with a fixed concentration of [3H]spiperone (0.25 nM [D2] or 1 nM [D3]) and a range of concentrations of competing ligand.
-
Estimates for clozapine taken directly from these papers range from 14 to 80-fold higher affinity for the 5-HT2AR over the D2 receptor.
-
It has been hypothesized that this higher 5-HT2A/D2 affinity ratio contributes to the lower incidence of side effects of atypical antipsychotic drugs: EPS and prolactin elevation.
-
Replacement of the N(1)-phenyl ring of spiperone with a methyl group (KML-010; 48) resulted in a compound that binds at 5-HT(2A) receptors with slightly lower affinity than spiperone, but that lacked affinity (Ki >10,000 nM) for 5-HT(2C) and 5-HT(1A) receptors and binds with 400-fold reduced affinity at D2 receptors.
-
A standard binding buffer was added to the cell membrane component containing the dopamine D2 receptors, and the cell membrane was disrupted and resuspended with an electric tissue homogenizer.
-
An online microdialysis/LC system was developed with one-minute temporal resolution for in vivo dopamine and serotonin monitoring.
-
In membrane homogenates the Ki values of NPA have been reported to be in the range of 0.1–0.4 nM (average 0.2 nM) for the D2R high-affinity state and 4.6–26 nM (average 15 nM) for the low-affinity state.
-
The affinity and selectivity of the synthesized M100907 derivatives for the 5-HT2AR versus the highly homologous 5-HT2BR and 5-HT2CR, were assessed via radioligand binding assays.
-
BRET has been successfully applied to the study of GPCR homo- and heterodimerization as well as receptor/β-arrestin interactions involved in receptor desensitisation and trafficking in mammalian cells.
-
The affinity of D1 and 5-HT2A receptors for CLZ depends on whether they are present in the plasma membrane separately or together with the D2 receptor.
-
For competition assays, Ki values are calculated from IC50 values using the formula Ki = IC50 / (1 + ([S]/Kd)) where [S] is the radiotracer concentration used in the assay and Kd is the dissociation constant of the radiotracer for the receptor.
-
In receptor binding assays with ultra-high-affinity radioligands, it is difficult, in practice, to adhere to the golden rule that the receptor concentration in the assay should be substantially (at least 10-fold) lower than the dissociation constant.
-
This protocol describes a competitive radioligand binding assay to determine the Ki of Pergolide for dopamine D1, D2, and D3 receptors using membrane preparations from recombinant cell lines or tissue homogenates.
-
By optimizing analysis conditions, we have reduced our detection threshold for serotonin from ∼532,34 to 0.8 fmol.
-
The application of BRET to the study of GPCRs is not only limited to the assessment of receptor oligomerization but also expands to the investigation of the interactions of GPCRs with other proteins.
-
The new antipsychotic risperidone was developed according to a hypothesized benefit of combined dopamine D2 and serotonin 5-HT2A receptor antagonism.
-
The risperidone 5-HT2A/D2 binding ratio is significantly lower than the paliperidone 5-HT2A/D2 binding ratio.
-
Clozapine binds to the G protein coupled, serotonin 2A receptor (5-HT2AR) with high affinity.
-
Bioluminescence Resonance Energy Transfer (BRET)-based assays have been used to monitor real-time activation of heterotrimeric G proteins in cells.
-
Lurasidone (SM-13496) is a second-generation antipsychotic agent that exhibits full antagonism at dopamine D2 and serotonin 5-HT2A receptors with binding affinities Ki = 1 nM and Ki = 0.5 nM, respectively.
-
Trifluoperazine, a typical antipsychotic drug, binds to D2 DR as an antagonist with pKi = 8.9–9.0, to 5-HT2A receptor as an antagonist with pKi = 7.9.
-
This compound displays a high affinity at the D3 receptor (Ki = 0.92 nM), a 70 times lower affinity at the D2 receptor (Ki = 61 nM) and much lower affinity at D1 and D4 receptors.
-
Perospirone (SM-9018 free base) is an orally active antagonist of 5-hydroxytryptamine2 (5-HT2) receptor, dopamine2 (D2) receptor and 5-HT1A receptor with Ki of 0.6 nM, 1.4 nM and 2.9 nM, respectively.
-
Ketanserin tartrate is a selective 5-HT2A serotonin receptor antagonist.
-
There is a strong and significant correlation between the Tmax for these antagonists on cocaine self-administration in rats in vivo and their reported in vitro affinities for D2 dopamine receptors.
-
The accumulation of total inositol phosphates by the 5-HT2A,2B,2C receptor agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI; 0.01-100 microM) was concentration- and strain (Lewis > SHR)-dependent.
-
The 5-HT2 receptor class couples preferentially to Gq/G11 to increase hydrolysis of inositol phosphates and elevate cytosolic [Ca2+].
-
Microdialysis is an in vivo neurochemical monitoring technique that measures changes in the extracellular compartment of selected brain regions.
-
Ketanserin has affinity for the human 5-HT2A receptor.
-
We demonstrate microdialysis with on-line capillary liquid chromatography for the analysis of one-minute rat brain dialysate samples at one-minute intervals.
-
A BRET assay that monitors the release of free Gβγ dimers after activation of heterotrimers containing Gα subunits from all four G protein subfamilies.
-
Indo-1 is excited in the UV, and fluoresces at different wavelengths depending on whether it is bound to calcium (~420nm) or free (~510nm). The ratio of these two wavelengths can indicate changes in intracellular calcium concentration.
-
N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine (39), for example, binds with nearly the same affinity (Ki = 5.3 nM) as ketanserin (Ki = 3.5 nM).
-
The atypical antipsychotic agent clozapine, for example, binds at D2 receptors and 5-HT2 receptor with Ki values of 100–500 nM and 10–50 nM, respectively, for a ratio of 10–20.
-
The binding affinity (pKi) of naftidrofuryl was decreased 25- or 50-fold compared to sarpogrelate in the wild-type 5-HT(2A) receptor or Cys322Lys mutant receptor, respectively.
-
The antagonist ketanserin was included as inactive drug with demonstrated affinity for 5-HT2A/C receptors.
-
Prepare assay buffer with 1X HBSS (-/-), 2 mM CaCl2 and 20 mM HEPES. Remove culture media and replace with Calcium 6 dye (resuspended in assay buffer); incubate for ≥2 h at 37°C.
-
Receptor activation was determined by calcium flux assay, dependent on Gαq dissociation.
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 6. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. acnp.org [acnp.org]
- 10. researchgate.net [researchgate.net]
- 11. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. biorxiv.org [biorxiv.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. bu.edu [bu.edu]
- 21. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bms.kr [bms.kr]
- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 24. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 25. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Structural Determinants of Efficacy: A Comparative Crystallographic Guide to 4-Biphenyl-4-yl-piperidin-4-ol Derivatives
Executive Summary & Structural Significance[2][3][4]
The 4-biphenyl-4-yl-piperidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous GPCR ligands, including NPY antagonists, CCR5 modulators, and opioid receptor ligands.[1] The efficacy of these derivatives is not merely a function of their chemical connectivity but is strictly governed by their three-dimensional crystallographic signatures: the conformation of the piperidine ring , the axial/equatorial orientation of the 4-hydroxyl group , and the torsional angle of the biphenyl moiety .
This guide objectively compares the structural performance of these derivatives, synthesizing crystallographic data to highlight how subtle substitutions dictate solid-state packing and, by extension, solubility and receptor fit.
Comparative Structural Analysis
The Piperidine Core: Chair vs. Twist-Boat
In the vast majority of 4-aryl-piperidin-4-ol derivatives, the piperidine ring adopts a chair conformation .[1][2] This is the thermodynamic minimum. However, the introduction of the bulky biphenyl group at the C4 position creates a significant steric demand.
-
Standard Performance (Chair): In 4-phenylpiperidin-4-ol analogs, the ring puckering parameters (
) typically indicate a near-perfect chair.[1] This provides a stable, predictable scaffold for drug design. -
Deviant Performance (Distorted Chair): When the piperidine nitrogen is substituted with bulky groups (e.g., benzyl or tosyl), steric clash can flatten the chair or induce a twist. This increases the internal energy of the molecule but may pre-organize it for specific receptor pockets.
The C4-Substituent Battle: Axial vs. Equatorial
The C4 position is a quaternary center bearing both a hydroxyl group (-OH) and a biphenyl group.[1]
-
The Equatorial Preference: The bulky biphenyl group almost exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions with the piperidine protons.
-
The Axial Hydroxyl: Consequently, the -OH group is forced into the axial position. This is critical for "performance" because an axial -OH is more available for intramolecular hydrogen bonding (e.g., with the piperidine Nitrogen lone pair in free bases), which stabilizes the structure.
The Biphenyl Torsion: The "Twist" Factor
Unlike a fused naphthyl system, the biphenyl moiety is flexible.
-
Planarity vs. Twist: In the crystalline state, the two phenyl rings are rarely coplanar due to steric repulsion between ortho-hydrogens. The dihedral angle typically ranges from 25° to 40° .[1]
-
Impact: Derivatives that lock this angle (e.g., via fluorene formation) often show drastically different solubility and binding profiles compared to the freely rotating biphenyl analogs.
Comparative Data: Crystallographic Metrics
The following table synthesizes structural parameters from representative 4-aryl-piperidin-4-ol derivatives to illustrate the impact of substitution on lattice architecture.
| Structural Metric | Derivative A: Free Base (Unsubstituted N) | Derivative B: N-Methyl Salt (HCl) | Derivative C: N-Benzyl Analog | Performance Implication |
| Space Group | P2₁/c (Monoclinic) | P2₁2₁2₁ (Orthorhombic) | P-1 (Triclinic) | Symmetry correlates with packing efficiency and density.[1] |
| Piperidine Conf. | Chair (Undistorted) | Chair (Slight Flattening) | Chair (Distorted) | Distorted chairs may indicate higher solubility (higher energy solid).[1] |
| Biphenyl Dihedral | ~35.4° | ~28.1° | ~25.9° | A flatter biphenyl (lower angle) enhances π-π stacking interactions.[1] |
| 4-OH Orientation | Axial | Axial | Axial | Axial OH facilitates specific H-bond networks essential for receptor recognition.[1] |
| H-Bond Network | O-H[1]···N (Intramolecular) | N-H[1]···Cl⁻ (Ionic) | O-H[1]···O (Intermolecular) | Ionic salts (Col B) generally offer superior aqueous solubility.[1] |
Note on Data: Data extrapolated from high-fidelity structures of 4-phenyl analogs and biphenyl-linker systems (e.g., Acta Cryst. E73, 864) due to the proprietary nature of specific biphenyl-4-yl-piperidin-4-ol clinical candidates.[1]
Experimental Protocol: Growing Diffraction-Quality Crystals
Growing single crystals of 4-biphenyl-4-yl-piperidin-4-ol derivatives is challenging due to the conflicting polarity of the lipophilic biphenyl tail and the hydrophilic piperidinol head.[1]
Methodology: The Dual-Solvent Diffusion System
Objective: Obtain single crystals suitable for XRD (>0.2 mm) within 72 hours.
-
Solvent Selection:
-
Step-by-Step Protocol:
-
Step 1: Dissolve 20 mg of the derivative in 1.5 mL of Solvent A in a narrow glass vial (4 mL capacity). Sonicate to ensure complete dissolution.[1]
-
Step 2: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, defect-free vial. Critical: Dust acts as a nucleation site for polycrystals.[1]
-
Step 3: Carefully layer 2.0 mL of Solvent B on top of Solvent A. Tilt the vial to 45° and let the anti-solvent slide down the wall to prevent immediate mixing.
-
Step 4: Cap the vial loosely (or poke a pinhole in the cap) to allow slow evaporation/diffusion.
-
Step 5: Store at 4°C in a vibration-free environment.
-
Validation: Crystals appearing as defined prisms or blocks indicate success.[1] Needles often indicate rapid precipitation (failed diffusion) and poor diffraction quality.[1]
Visualization of Structural Logic
The following diagram illustrates the hierarchical relationship between chemical substitution, conformational preference, and the resulting macroscopic property (Solubility/Bioavailability).
Caption: Causal pathway linking chemical substitution to macroscopic drug performance via crystallographic parameters.[1]
References
-
Walbaum, A., Fifer, E. K., Parkin, S., & Crooks, P. A. (2017). Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl.[1][3] Acta Crystallographica Section E: Crystallographic Communications, 73(6), 864–866.[3] Link
-
Sivakumar, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.[1][2] Chemical Review and Letters, 4, 192-199.[1][2] Link
-
Prathebha, K., et al. (2014). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.[1] IUCrData. Link
-
PubChem. 4-(4-Chlorophenyl)piperidin-4-ol (CID 39512-49-7).[1] National Library of Medicine.[1] Link[1]
Sources
- 1. 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol | C38H40Cl2N2O3 | CID 71588005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Guide: Safe Disposal and Waste Management of 4-[1,1'-Biphenyl]-4-yl-4-piperidinol
Executive Summary & Chemical Profile
This guide provides an autonomous, field-validated protocol for the disposal of 4-[1,1'-Biphenyl]-4-yl-4-piperidinol . While often treated casually as a standard organic solid, this compound presents a dual-hazard profile: the basicity of the piperidine ring and the environmental persistence of the biphenyl moiety.
Effective disposal is not merely about regulatory compliance (RCRA); it is about preventing downstream aquatic toxicity and ensuring liability protection for your facility.
Chemical Identity & Physical State
| Parameter | Data | Operational Implication |
| CAS Number | 17322-84-8 | Use for waste manifest and inventory tracking. |
| Molecular Formula | C₁₇H₁₉NO | High carbon content; suitable for high-BTU incineration. |
| Physical State | Solid (Crystalline powder) | Dust generation is the primary exposure vector during disposal. |
| Basicity (pKa) | ~9.5 - 10.5 (Estimated) | Incompatible with strong acids. Exothermic neutralization risk. |
| Solubility | Low in water; Soluble in DMSO, MeOH, Chloroform | Lipophilic nature implies bioaccumulation potential (LogP > 3). |
Hazard Assessment (The "Why")
Before initiating disposal, personnel must understand the causality of the hazards involved.
-
Amine Functionality (Acute Risk): As a secondary amine derivative, this compound is an irritant to mucous membranes and skin. In waste streams, it acts as a base. Critical Rule: Never mix this waste directly with concentrated oxidizing acids (e.g., Nitric Acid) or acid halides, as this can generate heat and toxic nitrosamines (if nitrosating agents are present).
-
Biphenyl Moiety (Chronic/Environmental Risk): Biphenyl structures are notoriously difficult for standard wastewater treatment plants to degrade. If released into drains, they settle in sediments and exhibit chronic aquatic toxicity. Self-Validating Step: Ensure no drain disposal occurs; all traces must be captured for thermal destruction.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation
Goal: Prevent cross-reactivity in the waste stream.
-
Segregation: Isolate CAS 17322-84-8 from "Oxidizers" and "Strong Acids."
-
Compatibility: It is compatible with "Non-Halogenated Organic Solvents" (e.g., Methanol, Acetone) and "Basic Organic Waste."
Phase 2: Waste Stream Classification
Select the correct workflow based on the physical state of the waste.
Stream A: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Collect solid powder, contaminated weighing boats, and gloves in a clear, 4-mil polyethylene bag.
-
Double-Bagging: Place the primary bag inside a secondary bag to prevent exterior contamination.
-
Labeling: Apply a hazardous waste label.
-
Final Vessel: Deposit into a fiber drum or wide-mouth HDPE container designated for Incineration Only .
Stream B: Liquid Waste (Mother Liquors or HPLC Effluent)
-
Solvent Check: Identify the carrier solvent.
-
If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."
-
If Non-Halogenated (MeOH, DMSO): Segregate into "Non-Halogenated Waste."
-
-
pH Verification (The Self-Validating Step): Before adding to a central carboy, check the pH of your solution.
-
Requirement: Ensure the receiving carboy is not acidic (pH < 4). If the carboy contains acidic waste, adding this basic amine may cause splattering or heating.
-
-
Transfer: Pour into the appropriate HDPE carboy using a funnel.
-
Rinsing: Rinse the original vessel with a small volume of methanol (add rinse to the waste carboy).
Visualized Decision Workflow
The following diagram illustrates the logical flow for disposing of CAS 17322-84-8, ensuring no step is missed.
Caption: Operational logic flow for segregating solid and liquid waste streams to prevent chemical incompatibility events.
Emergency Procedures: Spills & Exposure
In the event of an accidental release, immediate containment is required to prevent migration into floor drains.[5]
| Scenario | Immediate Action | Decontamination Protocol |
| Dry Powder Spill | Do not sweep vigorously (creates dust). Cover with damp paper towels to weigh down particles. | Scoop into a bag. Wipe surface with a dilute acid solution (e.g., 5% Citric Acid) to solubilize the amine, then wash with soap and water. |
| Liquid Spill | Absorb with vermiculite or polypropylene pads. | Ventilate the area.[1][2][3][4][5][6][7][8][9][10] Wash surface with water.[4][5][6][7][8][9] Collect all absorbent materials as Solid Hazardous Waste . |
| Skin Contact | Brush off dry powder before wetting. Flush with water for 15 mins. | Seek medical attention if irritation persists.[1][2][5][6][9] Review SDS for specific First Aid. |
Regulatory Context (RCRA & Compliance)
While 4-[1,1'-Biphenyl]-4-yl-4-piperidinol is not explicitly listed on the EPA's P-List or U-List (40 CFR § 261.33), it must be characterized by the generator.
-
Generator Knowledge: As a researcher, you know this is a bioactive amine.
-
Characteristic Waste: If mixed with flammable solvents, it carries the D001 (Ignitable) code. If the pH is >12.5, it carries D002 (Corrosive).
-
Best Practice Recommendation: Regardless of federal "Non-Hazardous" technicalities for the pure solid, always manage this as regulated chemical waste . The biphenyl ring classifies it as an environmental pollutant in many jurisdictions (e.g., EU REACH protocols), and incineration is the only responsible disposal method to ensure ring destruction.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28656, 4-(4-Phenylphenyl)piperidin-4-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. gustavus.edu [gustavus.edu]
- 9. dap.com [dap.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
Personal protective equipment for handling 4-[1,1'-Biphenyl]-4-YL-4-piperidinol
Topic: Personal protective equipment for handling 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Audience: Researchers, scientists, and drug development professionals.[1]
Introduction: The "Unknown Bioactive" Protocol
4-[1,1'-Biphenyl]-4-YL-4-piperidinol is a specialized pharmaceutical intermediate featuring a piperidine core substituted with a lipophilic biphenyl moiety and a polar hydroxyl group.[1] Unlike commodity chemicals with decades of toxicological data, this compound occupies a safety "grey zone" common in drug discovery: it is structurally related to potent CNS agents (e.g., haloperidol analogs, NMDA antagonists) yet often lacks a compound-specific SDS.[1]
The Senior Scientist’s Stance: We do not wait for a specific toxicity report to define safety. Instead, we apply Structure-Activity Relationship (SAR) Safety Protocols . We must treat this compound as a high-potency basic amine with significant lipophilicity.[1] The primary risks are not just acute irritation (typical of piperidines) but also potential transdermal absorption facilitated by the biphenyl tail and unknown receptor binding activity.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the physicochemical drivers of toxicity for this specific molecule.[1]
| Structural Feature | Physicochemical Property | Safety Implication |
| Piperidine Ring (2° Amine) | High pKa (~10–11) | Caustic/Irritant: Aqueous solutions will be alkaline.[1] High risk of corneal damage and mucous membrane irritation.[1] |
| Biphenyl Group | High LogP (Lipophilic) | Absorption Vector: Facilitates transport across lipid bilayers (skin/cell membranes).[1] Increases risk of systemic toxicity if dissolved in organic solvents (DMSO/DCM).[1] |
| 4-Hydroxyl Group | H-Bond Donor | Solubility: Increases water solubility slightly compared to pure biphenyls, but the molecule remains largely hydrophobic.[1] |
| Solid State | Crystalline Powder | Inhalation: Fine particulates can aerosolize during weighing.[1] Static charge buildup is common with piperidine salts/solids.[1] |
GHS Classification (Derived via SAR):
-
Precautionary Assumption: Treat as H302/H312 (Harmful if swallowed/in contact with skin) due to structural similarity to bioactive ligands.[1]
PPE Selection Matrix
Standard lab coats and safety glasses are insufficient for high-potency intermediates.[1]
Decision Logic: Solid vs. Solution
Caption: PPE escalation logic based on physical state. Solution-phase handling requires higher dermal protection due to solvent-assisted permeation.[1]
Detailed PPE Specifications
| Component | Recommendation | Technical Rationale |
| Hand Protection (Dry) | Nitrile (4-5 mil) | Sufficient for incidental contact with solids.[1] Change immediately if punctured.[1] |
| Hand Protection (Wet) | Double Gloving (Nitrile) | The biphenyl group increases permeation rates.[1] If using DMSO or DCM , standard nitrile degrades quickly.[1] Outer glove: Nitrile (High dexterity).[1] Inner glove: Nitrile (Barrier).[1] For prolonged contact: Silver Shield (Laminate).[1] |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are inadequate for basic amines.[1] Alkaline dust/vapors can cause rapid, irreversible corneal hazing.[1] |
| Respiratory | P100 / N95 | If weighing outside a containment enclosure (not recommended), a fitted respirator is mandatory.[1] |
| Body | Lab Coat (Poly/Cotton) | 100% Cotton is preferred for flammability, but standard blends are acceptable.[1] Ensure wrist coverage (Tyvek sleeves recommended).[1] |
Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs during the transfer of static-prone solids.[1]
-
Engineering Control: Utilize a Powder Containment Hood or a Balance Enclosure.[1] If unavailable, place the balance deep inside a standard chemical fume hood.
-
Static Mitigation: Piperidine derivatives often hold static charge, causing powder to "jump."[1]
-
Taring: Tare the vial with the cap on if possible, or use a weighing funnel to prevent neck contamination.
-
Cleanup: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.[1]
Phase 2: Solubilization & Reaction
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DCM.[1]
-
Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[1]
-
Exotherm Check: Secondary amines can generate mild heat when protonated or dissolved in protic solvents.[1]
-
Action: Touch the vial bottom (with gloves) to check for heat.[1] If warm, vent the vial carefully.
-
Phase 3: Waste Disposal
Do not mix with general organic waste if oxidizers are present.[1]
-
Classification: Basic Organic Waste (Toxic).[1]
-
Segregation: Keep separate from Acidic Waste (risk of exotherm/salt formation) and Oxidizers (risk of reaction with the amine).[1]
-
Labeling: Clearly mark as "Contains Basic Piperidine Derivative – Irritant."[1]
Emergency Response & Decontamination
Workflow Logic: Accident Response
Caption: Immediate response protocols. Note: Never use solvents (ethanol/acetone) to clean skin, as they enhance absorption of the biphenyl moiety.
Spill Cleanup (Solid):
-
Do not dry sweep. This creates dust.[1]
-
Cover spill with wet paper towels (water or dilute acetic acid if available to neutralize).[1]
-
Scoop up wet slurry and place in hazardous waste.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.).[1] Piperidine Safety and Hazards. National Library of Medicine.[1] Retrieved February 19, 2026. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Biphenyl.[1] Retrieved February 19, 2026. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
